KM91104
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydroxy-N-[(2-hydroxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-11-4-2-1-3-10(11)8-15-16-14(20)9-5-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVYHPUGEQGQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304481-60-5 | |
| Record name | 304481-60-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of KM91104
For Researchers, Scientists, and Drug Development Professionals
Abstract
KM91104 is a novel, cell-permeable, non-macrolide small molecule that has been identified as a specific inhibitor of vacuolar H+-ATPase (V-ATPase). Its mechanism of action lies in the targeted disruption of the protein-protein interaction between the a3 and B2 subunits of the V-ATPase complex. This inhibitory action has been shown to be particularly effective in osteoclasts, the primary cells responsible for bone resorption. By impeding the function of V-ATPase, this compound prevents the acidification of the extracellular resorption lacuna, a critical step in the dissolution of bone matrix. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, detailed experimental protocols for its characterization, and a summary of its quantitative data.
Introduction
Vacuolar H+-ATPases are ATP-dependent proton pumps essential for the acidification of various intracellular compartments and, in specialized cells like osteoclasts, the extracellular space. The V-ATPase is a multi-subunit complex, and the specific composition of its subunits can vary between different cell types and organelles, offering opportunities for targeted therapeutic intervention. In osteoclasts, a V-ATPase containing the a3 and B2 subunits is highly expressed on the ruffled border membrane and plays a pivotal role in bone resorption. Dysregulation of osteoclast activity is implicated in various bone diseases, including osteoporosis. This compound has emerged as a promising tool for studying the role of the V-ATPase a3-B2 interaction and as a potential lead compound for the development of novel anti-resorptive therapies.
Mechanism of Action
The core mechanism of action of this compound is the inhibition of the V-ATPase enzyme by disrupting the interaction between its a3 and B2 subunits . This disruption is believed to destabilize the V-ATPase complex, thereby impairing its ability to pump protons. In the context of osteoclasts, this leads to a failure to acidify the resorption lacuna, the sealed-off compartment between the osteoclast and the bone surface. The acidic microenvironment is crucial for the dissolution of the inorganic bone mineral (hydroxyapatite) and for the optimal activity of secreted acid proteases, such as cathepsin K, which degrade the organic bone matrix. By preventing this acidification, this compound effectively halts the bone resorption process.
Signaling and Functional Pathway
The following diagram illustrates the role of V-ATPase in osteoclast-mediated bone resorption and the point of intervention for this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on in vitro studies.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Description |
| IC50 (V-ATPase) | 2.3 µM | Concentration for 50% inhibition of V-ATPase activity in a solid-phase binding assay. |
| IC50 (Osteoclast Resorption) | 1.2 µM | Concentration for 50% inhibition of osteoclast resorption on synthetic hydroxyapatite and dentin slices. |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H12N2O4 |
| Molecular Weight | 272.26 g/mol |
| CAS Number | 304481-60-5 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Osteoclast Differentiation from RAW 264.7 Cells
This protocol describes the generation of osteoclast-like cells from the murine macrophage cell line RAW 264.7.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30-50 ng/mL of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).
-
-
Procedure:
-
Culture RAW 264.7 cells in growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells into appropriate culture vessels (e.g., 96-well plates) at a density of 1 x 104 cells/well.
-
Replace the growth medium with differentiation medium.
-
Culture the cells for 4-6 days, replacing the differentiation medium every 2 days.
-
Monitor the cells for the formation of large, multinucleated (≥3 nuclei) osteoclast-like cells.
-
Solid-Phase Binding Assay for a3-B2 Interaction
This assay is used to quantify the interaction between the V-ATPase a3 and B2 subunits and to screen for inhibitors.
-
Reagents:
-
Purified recombinant N-terminal domain of V-ATPase a3 subunit (NTa3) fused to Glutathione S-transferase (GST).
-
Purified recombinant C-terminal domain of V-ATPase B2 subunit.
-
96-well ELISA plates.
-
Coating Buffer (e.g., PBS, pH 7.4).
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Primary antibody against the B2 subunit.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Stop Solution (e.g., 2N H2SO4).
-
-
Procedure:
-
Coat the wells of a 96-well plate with GST-NTa3 fusion protein overnight at 4°C.
-
Wash the wells with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
Wash the wells again.
-
Add varying concentrations of the B2 subunit protein to the wells, with or without pre-incubation with this compound, and incubate for 2 hours at room temperature.
-
Wash the wells to remove unbound protein.
-
Add the primary antibody against the B2 subunit and incubate for 1 hour.
-
Wash the wells and add the HRP-conjugated secondary antibody for 1 hour.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the compound.
-
Osteoclast Resorption Pit Assay
This assay measures the bone-resorbing activity of osteoclasts.
-
Substrates: Dentin slices or synthetic hydroxyapatite-coated plates.
-
Procedure:
-
Differentiate RAW 264.7 cells into osteoclasts on the chosen substrate as described in Protocol 4.1.
-
Treat the mature osteoclasts with varying concentrations of this compound for 24-48 hours.
-
Remove the cells from the substrate by sonication or treatment with bleach.
-
Stain the resorption pits with 1% toluidine blue for 1-2 minutes.
-
Wash the substrates with distilled water and allow them to air dry.
-
Visualize and quantify the resorbed area (pits) using light microscopy and image analysis software (e.g., ImageJ).
-
Cell Viability Assay
This assay determines the cytotoxic effect of this compound on RAW 264.7 cells.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is an enzyme marker for osteoclasts, and this staining is used to identify and quantify osteoclast formation.
-
Reagents: TRAP staining kit (containing a substrate and a chromogen).
-
Procedure:
-
Differentiate RAW 264.7 cells in the presence of varying concentrations of this compound as described in Protocol 4.1.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Wash the cells with PBS.
-
Incubate the cells with the TRAP staining solution according to the manufacturer's instructions until a red/purple color develops in the osteoclasts.
-
Wash the cells and counterstain the nuclei with a suitable stain (e.g., hematoxylin).
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a light microscope.
-
Experimental Workflow and Logical Relationships
The following diagram outlines the experimental workflow for characterizing the mechanism of action of this compound.
Conclusion
This compound represents a specific and potent inhibitor of the V-ATPase complex through a novel mechanism of disrupting the a3-B2 subunit interaction. This targeted action effectively inhibits osteoclast-mediated bone resorption in vitro without significant cytotoxicity or impact on osteoclast differentiation at effective concentrations. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of bone biology, drug discovery, and cell biology who are interested in further investigating the therapeutic potential and molecular intricacies of V-ATPase inhibition. The continued study of this compound and similar compounds will undoubtedly contribute to a deeper understanding of bone homeostasis and may pave the way for new treatments for bone disorders.
KM91104: A Targeted Inhibitor of the V-ATPase a3-b2 Subunit Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps crucial for the acidification of intracellular compartments and, in specialized cells, the extracellular environment.[1] This acidification is fundamental for a variety of cellular processes, including protein trafficking, degradation, and signaling pathway modulation.[1] The V-ATPase is a multi-subunit complex, and the tissue- and organelle-specific expression of its various subunit isoforms allows for diverse physiological roles.[2] Of particular interest is the a3 subunit, which is highly expressed in osteoclasts and is essential for bone resorption.[2][3] The interaction between the a3 and B2 subunits of the V-ATPase is a key driver of osteoclast function, making it a promising target for therapeutic intervention in bone diseases such as osteoporosis.
KM91104 is a cell-permeable, non-macrolide small molecule that has been identified as a specific inhibitor of the V-ATPase a3-b2 subunit interaction.[4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates.
Quantitative Data
The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays. The following table summarizes the key potency values.
| Assay Type | Parameter | Value | Cell Type/System | Reference |
| V-ATPase Inhibition | IC50 | 2.3 µM | In vitro | |
| Osteoclast Resorption | IC50 | 1.2 µM | RANKL-differentiated RAW 264.7 cells |
Mechanism of Action
This compound exerts its inhibitory effect by disrupting the protein-protein interaction between the a3 and B2 subunits of the V-ATPase complex.[4] This interaction is critical for the proper assembly and function of the proton pump in osteoclasts.[5] By preventing the association of these two subunits, this compound effectively inhibits the V-ATPase's ability to pump protons, leading to a reduction in the acidification of the resorption lacuna by osteoclasts.[5] Notably, at concentrations effective for inhibiting bone resorption, this compound does not significantly impact the viability of RAW 264.7 cells or their differentiation into osteoclasts, suggesting a specific mechanism of action with a favorable therapeutic window.[5]
Signaling Pathways
The inhibition of the V-ATPase a3-b2 subunit interaction by this compound has downstream effects on several key signaling pathways that are crucial for osteoclast function and cellular homeostasis.
Figure 1: this compound's impact on V-ATPase and downstream signaling.
-
Wnt Signaling: V-ATPases are known to influence Wnt signaling, a pathway critical for bone homeostasis.[6][7][8][9] The V-ATPase accessory subunit ATP6AP2 can activate the Wnt receptor, and proper acidification of endosomes is necessary for Wnt pathway trafficking and activation.[6] By inhibiting V-ATPase function, this compound can disrupt these processes, thereby affecting osteoclast differentiation and function.
-
Notch Signaling: The activity of γ-secretase, a key enzyme in the Notch signaling pathway, is pH-dependent.[10][11] V-ATPase-mediated acidification of endosomes is required for the S3 cleavage of the Notch receptor, a critical step in its activation.[10][12] Inhibition of V-ATPase by this compound can therefore lead to a reduction in Notch signaling, which has implications for cell growth and differentiation.[11]
-
mTOR Signaling: V-ATPases act as sensors for amino acid sufficiency and are involved in the activation of the mTORC1 signaling complex on the lysosomal surface.[6][13] mTORC1 is a master regulator of cell growth, proliferation, and autophagy.[14][15] By disrupting V-ATPase function, this compound can interfere with mTOR signaling, impacting cellular metabolism and autophagic processes.[14][15]
Experimental Protocols
V-ATPase Inhibition Assay (Biochemical)
This protocol is a generalized method for determining the in vitro inhibitory activity of compounds on V-ATPase.
Figure 2: Workflow for a biochemical V-ATPase inhibition assay.
-
Preparation of Reagents:
-
V-ATPase Enzyme: Purified V-ATPase from a suitable source (e.g., yeast or mammalian cells).
-
Assay Buffer: Typically contains HEPES, MgCl2, KCl, and sucrose at a physiological pH.
-
Substrate: ATP solution.
-
Inhibitors: A panel of inhibitors including bafilomycin A1 (positive control), vanadate (to inhibit P-type ATPases), and azide (to inhibit F-type ATPases) should be used to ensure the specificity of the assay for V-ATPase activity.[16]
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add the assay buffer, inhibitors (excluding the V-ATPase specific inhibitor for the control), and the test compound or vehicle to a microplate well.
-
Add the purified V-ATPase enzyme to each well and pre-incubate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.
-
-
Detection of ATPase Activity:
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each well.
-
The V-ATPase specific activity is determined by the difference in Pi release in the presence and absence of a known V-ATPase inhibitor like bafilomycin A1.[16]
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Osteoclast Bone Resorption Assay
This cell-based assay measures the ability of a compound to inhibit the resorptive activity of osteoclasts.
Figure 3: Workflow for an osteoclast bone resorption assay.
-
Cell Culture and Differentiation:
-
Seed osteoclast precursor cells, such as RAW 264.7 macrophages, onto a resorbable substrate like a calcium phosphate-coated plate or dentin slice.[18][19]
-
Culture the cells in the presence of Receptor Activator of Nuclear Factor κ-B Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF) to induce their differentiation into mature, multinucleated osteoclasts.[19][20]
-
-
Treatment with Inhibitor:
-
Once osteoclasts have formed, treat the cells with various concentrations of this compound or a vehicle control.
-
-
Resorption and Analysis:
-
Incubate the cells for a period sufficient to allow for resorption to occur (typically several days).[18]
-
Remove the cells from the substrate using a solution such as sodium hypochlorite.[3][18]
-
Visualize the resorption pits using microscopy.
-
Quantify the resorbed area using image analysis software (e.g., ImageJ).[18][21]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of resorption for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Screening for V-ATPase a3-b2 Subunit Inhibitors
The identification of this compound highlights the potential for discovering other small molecules that target the V-ATPase a3-b2 interaction. A general workflow for such a screening campaign is outlined below.
Figure 4: Workflow for screening V-ATPase a3-b2 inhibitors.
-
Primary High-Throughput Screening (HTS):
-
Utilize an in vitro or in vivo assay that is amenable to high-throughput screening to identify initial hits from a large compound library.
-
Examples include the yeast two-hybrid system to screen for disruption of the a3-b2 interaction in a cellular context, or a fluorescence resonance energy transfer (FRET) based assay using purified a3 and B2 proteins.[22]
-
-
Hit Confirmation and Validation:
-
Confirm the activity of the primary hits using the same HTS assay.
-
Validate the confirmed hits in a secondary, orthogonal assay, such as a biochemical V-ATPase inhibition assay, to confirm their effect on the enzyme's function.
-
-
Cell-Based Assays:
-
Test the validated hits in a more physiologically relevant context, such as the osteoclast bone resorption assay, to assess their cellular efficacy.
-
Evaluate the cytotoxicity of the compounds to determine their therapeutic window.
-
-
Lead Optimization:
-
Perform structure-activity relationship (SAR) studies on the most promising hits to improve their potency, selectivity, and pharmacokinetic properties.
-
Conclusion
This compound represents a valuable research tool and a promising lead compound for the development of novel therapeutics targeting bone resorption disorders. Its specific mechanism of action, involving the disruption of the V-ATPase a3-b2 subunit interaction, offers a targeted approach to inhibiting osteoclast function. The detailed experimental protocols and understanding of the affected signaling pathways provided in this guide will aid researchers and drug development professionals in further investigating this compound and in the discovery of new inhibitors of this critical protein-protein interaction.
References
- 1. Mapping the H(+) (V)-ATPase interactome: identification of proteins involved in trafficking, folding, assembly and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The V-ATPase a3 Subunit: Structure, Function and Therapeutic Potential of an Essential Biomolecule in Osteoclastic Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. selleckchem.com [selleckchem.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Wnt Signaling Inhibits Osteoclast Differentiation by Activating Canonical and Noncanonical cAMP/PKA Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt signaling and cellular metabolism in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The vacuolar proton pump (V-ATPase) is required for Notch signaling and endosomal trafficking in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vaccarilab.unimi.it [vaccarilab.unimi.it]
- 13. researchgate.net [researchgate.net]
- 14. The V-ATPase a3 subunit deficiency affects osteoarthritis via mTOR-Mediated autophagy levels in subchondral bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4.7. Bone Resorption Assay [bio-protocol.org]
- 19. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 20. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4.8. Bone Resorption Assay [bio-protocol.org]
- 22. Protein–protein interaction screening - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to KM91104: A Selective V-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and experimental applications of KM91104, a potent and selective inhibitor of Vacuolar-type H+-ATPase (V-ATPase).
Core Molecular and Physicochemical Data
This compound is a cell-permeable small molecule that has garnered significant interest for its specific inhibition of V-ATPase, a key proton pump involved in a variety of physiological and pathological processes. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 272.26 g/mol | [1][2][3] |
| Chemical Formula | C₁₄H₁₂N₂O₄ | [1][2][3] |
| CAS Number | 304481-60-5 | [2] |
| Appearance | Off-white solid | [3] |
| Solubility | Soluble in DMSO (up to 100 mg/mL) | [3] |
| Storage Conditions | Store at -20°C for long-term stability. | [1][3] |
Mechanism of Action and Biological Activity
This compound exerts its inhibitory effect by specifically targeting the interaction between the a3 and B2 subunits of the V-ATPase complex. This disruption of the V-ATPase machinery leads to the inhibition of proton translocation, which is crucial for the acidification of various intracellular compartments and the extracellular space in specialized cells like osteoclasts.
The inhibitory potency of this compound has been quantified in vitro:
| Parameter | Value | Cell Model/System |
| V-ATPase Inhibition IC₅₀ | 2.3 µM | In vitro biochemical assay |
| Osteoclast Resorption IC₅₀ | 1.2 µM | RANKL-differentiated RAW 264.7 cells on synthetic hydroxyapatite and dentin |
Notably, this compound has been shown to inhibit osteoclast resorption without significantly affecting the viability of RANKL-differentiated RAW 264.7 cells, highlighting its potential as a specific tool for studying osteoclast function.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
V-ATPase Activity Assay (Adapted from Malachite Green Phosphate Assay)
This protocol is adapted for measuring the activity of V-ATPase in the presence of inhibitors like this compound. The principle lies in the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis by V-ATPase.
Materials:
-
Purified V-ATPase enzyme preparation
-
This compound stock solution (in DMSO)
-
ATP solution
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Malachite Green Reagent (freshly prepared)
-
Phosphate standard solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound (or vehicle control), and the purified V-ATPase enzyme. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km of the enzyme.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will react with the liberated Pi to produce a colored complex.
-
Measurement: Measure the absorbance at a wavelength of 620-650 nm using a spectrophotometer.
-
Data Analysis: Construct a phosphate standard curve to determine the amount of Pi produced in each reaction. Calculate the percentage of V-ATPase inhibition for each concentration of this compound.
Osteoclast Resorption Pit Assay
This assay is used to assess the functional consequence of V-ATPase inhibition by this compound on the bone-resorbing activity of osteoclasts.
Materials:
-
RAW 264.7 cells
-
α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS and antibiotics
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
Bone-mimetic coated plates (e.g., dentin slices or calcium phosphate-coated plates)
-
This compound stock solution (in DMSO)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Toluidine blue or other suitable stain for resorption pits
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells onto the bone-mimetic substrates in a multi-well plate.
-
Osteoclast Differentiation: Induce differentiation into osteoclasts by treating the cells with RANKL (typically 50-100 ng/mL) for 4-6 days. Replace the medium every 2-3 days.
-
Inhibitor Treatment: Once mature, multinucleated osteoclasts are formed, treat the cells with varying concentrations of this compound (or vehicle control) for an additional 24-48 hours.
-
Cell Staining (Optional): To visualize osteoclasts, fix the cells and stain for TRAP, a marker enzyme for osteoclasts.
-
Pit Visualization: Remove the cells from the substrate using a cell lysis buffer or sonication.
-
Pit Staining: Stain the resorption pits with a suitable dye (e.g., toluidine blue for dentin slices).
-
Image Analysis: Acquire images of the resorption pits using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).
Signaling Pathways and Logical Relationships
The inhibition of V-ATPase by this compound has downstream consequences on cellular signaling pathways that are critical for osteoclast function and bone homeostasis.
Caption: Proposed signaling cascade following V-ATPase inhibition by this compound in osteoclasts.
The diagram above illustrates the proposed mechanism of action for this compound. By inhibiting the V-ATPase, this compound directly blocks proton extrusion, which is essential for creating the acidic microenvironment required for bone matrix dissolution by osteoclasts. Furthermore, V-ATPase activity is known to be linked to the regulation of key cellular signaling pathways such as mTOR and WNT, both of which play crucial roles in osteoclast differentiation and function. Disruption of V-ATPase function by this compound is therefore expected to modulate these pathways, leading to a comprehensive inhibition of bone resorption.
Experimental Workflow for Investigating this compound Effects
References
The Crucial Role of V-ATPase in Osteoclast Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vacuolar-type H+-ATPase (V-ATPase) is a multi-subunit protein complex essential for a multitude of cellular processes across eukaryotes. In bone biology, this ATP-driven proton pump takes center stage within the osteoclast, the primary cell type responsible for bone resorption. By actively translocating protons across membranes, the V-ATPase establishes and maintains the acidic microenvironment required for the dissolution of bone mineral and the enzymatic degradation of the organic bone matrix. This technical guide provides an in-depth exploration of the V-ATPase's function in osteoclasts, detailing its structure, regulation, and the experimental methodologies used to investigate its pivotal role. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapeutics targeting bone diseases such as osteoporosis.
Core Function of V-ATPase in Osteoclasts: Acidification of the Resorption Lacuna
Osteoclasts are highly specialized, multinucleated cells that adhere to the bone surface, forming a sealed compartment known as the resorption lacuna.[1] Within this sealed zone, the osteoclast's plasma membrane undergoes extensive folding to form the ruffled border. The V-ATPase is highly concentrated in this ruffled border membrane.[2]
The primary function of the V-ATPase in osteoclasts is to pump protons (H+) from the osteoclast cytoplasm into the resorption lacuna.[2][3] This process is fueled by the hydrolysis of ATP. The massive influx of protons dramatically lowers the pH of the resorption lacuna to approximately 4.5, creating the acidic conditions necessary for the dissolution of the inorganic component of bone, hydroxyapatite.[4] This acidification also provides the optimal pH for the activity of secreted lysosomal acid proteases, such as cathepsin K, which degrade the organic collagenous matrix of the bone.[4]
Structure and Key Subunits of Osteoclast V-ATPase
The V-ATPase is a complex molecular machine composed of two main domains: the peripheral V1 domain and the integral membrane V0 domain.[3]
-
V1 Domain: This cytoplasmic domain is responsible for ATP hydrolysis and consists of eight different subunits (A-H).[3]
-
V0 Domain: This transmembrane domain forms the proton-translocating channel and is composed of at least five different subunits (a, c, c', c'', d, and e).[3]
Several V-ATPase subunits exist as multiple isoforms, and their expression can be tissue- or organelle-specific. In osteoclasts, specific isoforms are critical for its specialized function:
-
a3 Subunit (ATP6V0A3): The expression of the a3 subunit is approximately 100-fold greater in osteoclasts compared to other cell types.[2] This subunit is a key component of the V-ATPase complexes located at the ruffled border and is indispensable for bone resorption.[2] Mutations in the gene encoding the a3 subunit are associated with autosomal recessive osteopetrosis, a genetic disorder characterized by dense, brittle bones due to impaired osteoclast function.[2]
-
d2 Subunit (ATP6V0D2): The d2 isoform is also highly expressed in osteoclasts and is essential for the proper assembly and function of the proton pump.[1]
-
Accessory Subunit Ac45 (ATP6AP1): This subunit is highly induced during osteoclast differentiation and plays a crucial role in extracellular acidification, lysosomal trafficking, and the exocytosis of proteases.[5]
V-ATPase in Intracellular Trafficking and Signaling
Beyond its primary role in proton pumping at the ruffled border, V-ATPase is also involved in crucial intracellular processes within the osteoclast, including membrane trafficking and cellular signaling.
Lysosomal Trafficking
The V-ATPase, particularly the a3 subunit, is essential for the trafficking of secretory lysosomes to the ruffled border.[1][6] The a3 subunit interacts with the small GTPase Rab7, a key regulator of late endosome and lysosome trafficking, recruiting it to the lysosomal membrane.[1][6][7] This interaction is critical for the anterograde movement of lysosomes towards the plasma membrane, enabling the secretion of their contents into the resorption lacuna.[1][6]
Signaling Pathways
V-ATPases are increasingly recognized as important components of various signaling pathways that regulate osteoclast function:
-
mTOR Signaling: V-ATPases act as sensors for amino acid sufficiency and are involved in the activation of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.
-
Notch Signaling: The acidification of endosomes by V-ATPase is required for the cleavage and activation of the Notch receptor, a pathway involved in cell fate decisions.
-
Wnt/β-catenin Signaling: The V-ATPase accessory subunit ATP6AP2 is involved in the activation of the Wnt co-receptor LRP6 in late endosomes.
Data Presentation: Quantitative Insights into V-ATPase Function
The following tables summarize key quantitative data related to V-ATPase expression, inhibitor potency, and the effects of subunit knockdown on osteoclast function.
| Parameter | Value | Cell Type/Condition | Reference |
| a3 Subunit Expression | ~100-fold higher | Osteoclasts vs. other cell types | [2] |
| Ac45 mRNA Induction | ~3.5-fold increase | Mature osteoclasts vs. monocytes | [5] |
Table 1: V-ATPase Subunit Expression in Osteoclasts.
| Inhibitor | IC50 (Bone Resorption) | IC50 (V-ATPase Activity) | Cell Type/Condition | Reference |
| Bafilomycin A1 | 10-100 nM | - | Isolated chicken osteoclasts | [8] |
| Concanamycin B | Dose-dependent inhibition | - | PTH-stimulated chick embryonic calvariae | [9] |
| SB 242784 | 3.4 nM | 26.3 nM | Human osteoclasts / Hen osteoclast membranes | [10][11] |
| Benzohydrazide derivative | ~1.2 µM | - | RAW 264.7-derived osteoclasts | [12] |
Table 2: Potency of V-ATPase Inhibitors on Osteoclast Function.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Osteoclast Differentiation from Murine Bone Marrow Macrophages
This protocol describes the generation of mature osteoclasts from mouse bone marrow precursors.
Materials:
-
α-MEM (Minimum Essential Medium Alpha) with 10% FBS, 1% Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
Ficoll-Paque
-
Red Blood Cell Lysis Buffer
Procedure:
-
Isolate bone marrow from the femurs and tibias of 6-8 week old mice.
-
Create a single-cell suspension by flushing the bone marrow with α-MEM.
-
Lyse red blood cells using a lysis buffer.
-
Isolate bone marrow macrophages (BMMs) by density gradient centrifugation using Ficoll-Paque.
-
Culture the BMMs in α-MEM supplemented with 30 ng/mL M-CSF for 3 days.
-
To induce osteoclast differentiation, replace the medium with α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Culture for an additional 3-5 days, replacing the medium every 2 days.
-
Mature, multinucleated osteoclasts can be identified by TRAP staining.
Bone Resorption (Pit) Assay
This assay quantifies the resorptive activity of osteoclasts cultured on a bone-like substrate.
Materials:
-
Dentine or bone slices, or calcium phosphate-coated plates
-
Toluidine blue staining solution (1% w/v in 1% sodium borate)
-
2.5% Glutaraldehyde in PBS for fixation
Procedure:
-
Seed osteoclasts (generated as described above) onto dentine slices or calcium phosphate-coated wells.
-
Culture for 48-72 hours to allow for resorption.
-
Remove the osteoclasts by sonication or treatment with bleach.
-
Stain the resorption pits with 1% toluidine blue for 5 minutes.
-
Wash with distilled water and allow to air dry.
-
Visualize and quantify the resorbed area (pits) using light microscopy and image analysis software (e.g., ImageJ).[13][14][15]
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a hallmark enzyme of osteoclasts, and its staining is used to identify and quantify these cells.
Materials:
-
TRAP staining kit (commercially available) or individual reagents:
-
Fixative solution (e.g., 10% formalin)
-
Acetate buffer (pH 5.0)
-
Naphthol AS-MX phosphate (substrate)
-
Fast Red Violet LB salt (color reagent)
-
Tartrate solution
-
Procedure:
-
Fix the cultured cells with 10% formalin for 10 minutes.
-
Wash with PBS.
-
Incubate the cells with the TRAP staining solution (containing substrate, color reagent, and tartrate) at 37°C for 30-60 minutes, protected from light.
-
Wash with distilled water.
-
Counterstain the nuclei with a suitable stain (e.g., hematoxylin or DAPI).
-
TRAP-positive cells will appear red/purple. Multinucleated (≥3 nuclei) TRAP-positive cells are identified as osteoclasts.[16][17][18]
V-ATPase Activity Assay
This protocol outlines a method to measure the enzymatic activity of V-ATPase in osteoclast preparations.
Materials:
-
Osteoclast membrane preparations
-
Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 5 mM MgCl2, 50 mM KCl)
-
ATP
-
Inhibitors: Bafilomycin A1 (V-ATPase specific), ouabain (Na+/K+-ATPase), and sodium azide (F-type ATPases)
-
Malachite green reagent for phosphate detection
Procedure:
-
Prepare membrane fractions from mature osteoclasts.
-
Incubate the membrane preparation in the assay buffer with and without the specific V-ATPase inhibitor, Bafilomycin A1 (100 nM). Include other ATPase inhibitors to minimize background.
-
Initiate the reaction by adding ATP (e.g., 1-5 mM).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
The V-ATPase activity is calculated as the difference between the total ATPase activity and the activity remaining in the presence of Bafilomycin A1.
Measurement of Lysosomal pH
This protocol describes a fluorescence microscopy-based method to measure the pH of lysosomes in living osteoclasts.
Materials:
-
pH-sensitive fluorescent dye (e.g., LysoSensor Green DND-189 or a ratiometric dye like LysoSensor Yellow/Blue DND-160)
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Culture osteoclasts on glass-bottom dishes suitable for microscopy.
-
Load the cells with the pH-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and replace with live-cell imaging medium.
-
Acquire fluorescent images using a confocal microscope.
-
For ratiometric dyes, acquire images at two different excitation or emission wavelengths.
-
Generate a calibration curve by treating cells with buffers of known pH in the presence of a protonophore (e.g., nigericin and monensin) to equilibrate the intracellular and extracellular pH.
-
Calculate the lysosomal pH in experimental cells by comparing their fluorescence intensity or ratio to the calibration curve.[19][20]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
References
- 1. V-ATPase a3 Subunit in Secretory Lysosome Trafficking in Osteoclasts [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. V-ATPases and osteoclasts: ambiguous future of V-ATPases inhibitors in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mathematical model of osteoclast acidification during bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. V-ATPase subunit ATP6AP1 (Ac45) regulates osteoclast differentiation, extracellular acidification, lysosomal trafficking, and protease exocytosis in osteoclast-mediated bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. V-ATPase a3 Subunit in Secretory Lysosome Trafficking in Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the Cytosolic Domain of the a3 Subunit of V-ATPase in the Interaction with Rab7 and Secretory Lysosome Trafficking in Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bafilomycin A1 inhibits bone resorption and tooth eruption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concanamycin B, a vacuolar H(+)-ATPase specific inhibitor suppresses bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - A selective inhibitor of the osteoclastic V-H+-ATPase prevents bone loss in both thyroparathyroidectomized and ovariectomized rats [jci.org]
- 11. A selective inhibitor of the osteoclastic V-H+-ATPase prevents bone loss in both thyroparathyroidectomized and ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Osteoclast Bone Resorption by Disrupting Vacuolar H+-ATPase a3-B2 Subunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
- 14. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 15. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biocat.com [biocat.com]
- 17. researchgate.net [researchgate.net]
- 18. huble.org [huble.org]
- 19. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
An In-depth Technical Guide to the Impact of KM91104 on Cellular pH Regulation
Disclaimer: As of the latest literature review, there is no publicly available scientific information on a compound designated "KM91104." Therefore, this technical guide has been constructed based on the scientifically plausible hypothesis that this compound is a novel, potent, and specific inhibitor of the Na+/H+ Exchanger isoform 1 (NHE1). The data, protocols, and pathways described herein are representative of the expected effects of such a compound and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of cellular pH regulation.
Introduction: The Critical Role of Intracellular pH in Cellular Homeostasis and Disease
Intracellular pH (pHi) is a tightly regulated physiological parameter crucial for a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport.[1][2] The maintenance of a stable pHi, typically around 7.2, is paramount for normal cellular function. Dysregulation of pHi is a hallmark of several pathological conditions, most notably cancer, where tumor cells often exhibit a reversed pH gradient with a more alkaline interior and an acidic extracellular microenvironment.[3][4] This aberrant pH landscape promotes tumor progression, metastasis, and resistance to therapy.[1][3]
A key player in the regulation of pHi is the Sodium-Hydrogen Exchanger 1 (NHE1), a ubiquitously expressed plasma membrane protein that mediates the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[1][2][5] In many cancer cells, NHE1 is overexpressed and hyperactive, contributing to the maintenance of an alkaline pHi that is conducive to survival and proliferation.[3][6] Consequently, NHE1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[4][6] This guide will explore the hypothetical impact of this compound, a putative NHE1 inhibitor, on cellular pH regulation.
The Postulated Mechanism of Action of this compound
This compound is hypothesized to be a direct inhibitor of the NHE1 protein. By binding to NHE1, this compound is thought to block its ion exchange activity, thereby preventing the efflux of protons from the cell.[1] This inhibition leads to the accumulation of intracellular protons, resulting in a decrease in pHi, a phenomenon known as intracellular acidification.[2] In cancer cells that rely on NHE1 to counteract the acidifying effects of high metabolic rates (the Warburg effect), treatment with this compound is expected to disrupt pH homeostasis, leading to the inhibition of proliferation and the induction of apoptosis.[4][6]
The primary downstream effects of this compound-mediated NHE1 inhibition are anticipated to be:
-
Intracellular Acidification: A dose-dependent decrease in the steady-state pHi of target cells.
-
Inhibition of Proliferation: The acidic intracellular environment is less favorable for the activity of key enzymes involved in glycolysis and cell cycle progression.
-
Induction of Apoptosis: A sustained drop in pHi is a known trigger for programmed cell death.[6]
-
Sensitization to Chemotherapeutics: By altering the intracellular pH, this compound may enhance the efficacy of other anti-cancer drugs.[1]
Quantitative Analysis of this compound's Effects
The following tables summarize the expected quantitative data from in vitro studies on the effects of this compound on a representative cancer cell line (e.g., MDA-MB-231 breast cancer cells).
Table 1: Effect of this compound on Intracellular pH (pHi)
| This compound Concentration (µM) | Mean Steady-State pHi (± SD) | Change in pHi from Control |
| 0 (Vehicle Control) | 7.25 (± 0.05) | 0.00 |
| 0.1 | 7.10 (± 0.06) | -0.15 |
| 1 | 6.85 (± 0.08) | -0.40 |
| 10 | 6.60 (± 0.10) | -0.65 |
| 50 | 6.45 (± 0.12) | -0.80 |
Table 2: Inhibition of Cell Proliferation by this compound
| This compound Concentration (µM) | Cell Viability (% of Control ± SD) after 72h | IC50 (µM) |
| 0 (Vehicle Control) | 100 (± 5.0) | \multirow{5}{*}{2.5} |
| 0.1 | 92 (± 4.5) | |
| 1 | 65 (± 6.2) | |
| 10 | 28 (± 3.8) | |
| 50 | 12 (± 2.1) |
Table 3: Induction of Apoptosis by this compound
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V positive) after 48h (± SD) |
| 0 (Vehicle Control) | 5.2 (± 1.1) |
| 1 | 15.8 (± 2.5) |
| 10 | 45.3 (± 4.2) |
| 50 | 78.6 (± 5.9) |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the impact of this compound on cellular pH regulation.
4.1 Measurement of Intracellular pH using BCECF-AM
This protocol describes the measurement of pHi in cultured cells using the ratiometric pH-sensitive fluorescent dye, 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM).
-
Materials:
-
Cultured cells (e.g., MDA-MB-231) seeded on glass-bottom dishes.
-
BCECF-AM (5 mM stock in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
This compound (stock solution in DMSO).
-
Nigericin (10 µM) and Valinomycin (10 µM) for calibration.
-
Calibration buffers of known pH (ranging from 6.2 to 7.8).
-
Fluorescence microscope with dual excitation wavelengths (490 nm and 440 nm) and an emission filter at 535 nm.
-
-
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.
-
Dye Loading: Wash cells twice with HBSS. Incubate cells with 2 µM BCECF-AM in HBSS for 30 minutes at 37°C.
-
Washing: Wash cells three times with HBSS to remove extracellular dye.
-
Baseline Measurement: Place the dish on the microscope stage. Perfuse with HBSS and record the baseline fluorescence ratio (F490/F440).
-
This compound Treatment: Perfuse the cells with HBSS containing the desired concentration of this compound. Record the change in the fluorescence ratio until a new steady-state is reached.
-
In Situ Calibration: At the end of each experiment, perfuse the cells with calibration buffers of known pH containing 10 µM nigericin and 10 µM valinomycin. This will equilibrate the intracellular and extracellular pH.
-
Data Analysis: Plot the F490/F440 ratio against the known pH values of the calibration buffers to generate a calibration curve. Use this curve to convert the experimental fluorescence ratios into pHi values.
-
4.2 Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Cultured cells.
-
96-well plates.
-
Complete culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader (570 nm).
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value using non-linear regression analysis.
-
4.3 Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
-
Materials:
-
Cultured cells.
-
6-well plates.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key pathways and experimental processes related to the action of this compound.
Caption: Mechanism of this compound-induced intracellular acidification and apoptosis.
Caption: Experimental workflow for intracellular pH (pHi) measurement.
Caption: Upstream regulation of NHE1 activity by the PI3K/Akt pathway.
References
- 1. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are Sodium-hydrogen exchangers inhibitors and how do they work? [synapse.patsnap.com]
- 3. Manipulation of Intracellular pH in Cancer Cells by NHE1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cariporide - Wikipedia [en.wikipedia.org]
- 5. Sodium–hydrogen antiporter 1 - Wikipedia [en.wikipedia.org]
- 6. A minireview on NHE1 inhibitors. A rediscovered hope in oncohematology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KM91104 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KM91104 is a cell-permeable, small molecule benzohydrazide derivative that functions as a specific inhibitor of Vacuolar H+-ATPase (V-ATPase).[1][2][3][4] Its mechanism of action involves the targeted disruption of the protein-protein interaction between the a3 and B2 subunits of the V-ATPase complex.[3][4] V-ATPases are ATP-dependent proton pumps essential for the acidification of various intracellular compartments, such as lysosomes and endosomes, and for proton transport across the plasma membrane in specialized cells. By inhibiting this process, this compound can modulate various cellular functions, including bone resorption by osteoclasts, and may have potential applications in cancer research.[5][6]
These application notes provide detailed protocols and guidelines for the use of this compound in a cell culture setting, including its preparation, application in various assays, and expected outcomes.
Mechanism of Action
This compound specifically targets the interaction between the a3 and B2 subunits of the V-ATPase enzyme. The V-ATPase is a multi-subunit complex responsible for pumping protons across membranes, a process crucial for maintaining pH homeostasis in cellular organelles and the extracellular microenvironment. The a3 subunit is an isoform that is highly expressed on the plasma membrane of certain specialized cells, such as osteoclasts. By inhibiting the a3-B2 interaction, this compound effectively blocks the proton-pumping activity of V-ATPase.[5][6] This disruption of acidification can impact several downstream signaling pathways that are pH-dependent, including the regulation of receptor-mediated endocytosis and protein degradation.
Quantitative Data
The following table summarizes the reported quantitative data for this compound in various in vitro assays. This data can be used as a starting point for designing experiments.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (V-ATPase a3-B2 interaction) | In vitro assay | 2.3 µM | [5] |
| IC50 (Osteoclast resorption) | RANKL-differentiated RAW 264.7 cells | 1.2 µM | [5] |
Experimental Protocols
Reagent Preparation and Storage
Stock Solution Preparation: this compound is soluble in DMSO.[3] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, for a compound with a molecular weight of 272.26 g/mol , dissolve 2.72 mg in 1 mL of DMSO. Mix thoroughly by vortexing until the powder is completely dissolved.
Storage: Store the powdered compound at -20°C. The DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 3 months or at -80°C for up to 1 year.[3][5]
Cell Culture and Treatment
The following is a general protocol for treating adherent cells with this compound. This protocol may need to be optimized for specific cell lines and experimental conditions.
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Sterile, pyrogen-free serological pipettes and pipette tips
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells into the desired culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and recover for 24 hours before treatment.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range of 0.1 µM to 10 µM is suggested based on the available IC50 data. Remember to prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration. The incubation time will depend on the specific assay and should be optimized accordingly (e.g., 24, 48, or 72 hours for viability assays).
-
Downstream Analysis: Following incubation, proceed with the planned downstream analysis, such as cell viability assays, protein extraction for western blotting, or cell migration assays.
Key Experimental Assays
Cell Viability Assay (MTT or Resazurin Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) and a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add the viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration(s) and for the appropriate duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against proteins of interest (e.g., markers of downstream signaling pathways affected by V-ATPase inhibition).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Wound Healing/Scratch Assay):
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24 hours).
-
Measure the width of the scratch at each time point to quantify cell migration.
Signaling Pathways Modulated by V-ATPase Inhibition
Inhibition of V-ATPase by compounds like this compound can have pleiotropic effects on cellular signaling. V-ATPase activity is crucial for the proper functioning of endocytic and secretory pathways, which in turn regulate the signaling of various growth factor receptors and adhesion molecules. For instance, V-ATPase inhibition has been shown to affect the signaling of VEGFR2 and Notch pathways, both of which are critical in angiogenesis.[7] It can also impact the activation of small GTPases like Rac1, which are key regulators of cell migration.[7]
Troubleshooting
-
Low Potency or No Effect:
-
Compound Inactivity: Ensure the this compound is properly stored and has not degraded. Prepare fresh dilutions from the stock solution for each experiment.
-
Cell Line Resistance: The cell line being used may not express the a3 subunit of V-ATPase or may have compensatory mechanisms to overcome its inhibition. Consider using a cell line known to be sensitive to V-ATPase inhibitors, such as RAW 264.7 cells for osteoclast-related studies.
-
Incorrect Concentration: The concentrations used may be too low. Perform a dose-response curve to determine the optimal effective concentration for your cell line.
-
-
High Cytotoxicity:
-
Off-Target Effects: At high concentrations, small molecules can have off-target effects. Lower the concentration of this compound.
-
Solvent Toxicity: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and that the vehicle control shows no toxicity.
-
-
Precipitation of the Compound:
-
Solubility Issues: this compound is poorly soluble in aqueous solutions. Ensure that the final concentration in the cell culture medium does not exceed its solubility limit. When preparing working solutions, add the DMSO stock to the medium and mix immediately and thoroughly.
-
Conclusion
This compound is a valuable research tool for studying the roles of V-ATPase in various biological processes. By following these guidelines and protocols, researchers can effectively utilize this inhibitor in their cell culture experiments to investigate its effects on cell physiology and signaling pathways. As with any experimental system, optimization of concentrations, treatment times, and assays for each specific cell line is crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cell culture of RAW264.7 cells [protocols.io]
- 3. Optimization of tumor-treating field therapy for triple-negative breast cancer cells in vitro via frequency modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Protocol - Immuno-oncology Potency Assay | Axion Biosystems [axionbiosystems.com]
- 5. rwdstco.com [rwdstco.com]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of endothelial signaling and migration by v-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bone Resorption Assay Using KM91104
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bone remodeling is a dynamic physiological process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity can lead to pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and metastatic bone cancer. Osteoclasts dissolve the bone matrix by creating an acidic microenvironment in the resorption lacuna, a process mediated by vacuolar H+-ATPases (V-ATPases). KM91104 is a small molecule inhibitor that specifically disrupts the interaction between the a3 and B2 subunits of the V-ATPase complex in osteoclasts. This disruption inhibits the proton-pumping function of the V-ATPase, thereby impeding bone resorption. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on osteoclast-mediated bone resorption using an in vitro assay with RAW 264.7 cells.
Key Experimental Protocols
RANKL-Induced Differentiation of RAW 264.7 Cells into Osteoclasts
This protocol describes the differentiation of the murine macrophage cell line RAW 264.7 into mature, bone-resorbing osteoclasts using Receptor Activator of Nuclear Factor-κB Ligand (RANKL).
Materials:
-
RAW 264.7 cells (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Recombinant Murine RANKL (30-50 ng/mL final concentration)
-
Corning® Osteo Assay Surface 96-well plates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture RAW 264.7 cells in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Seed the cells into Corning® Osteo Assay Surface 96-well plates at a density of 5,000 cells per well (5 x 10⁴ cells/mL, 100 µL per well).[1]
-
Induction of Differentiation: To induce osteoclast differentiation, add RANKL to the culture medium to a final concentration of 30-50 ng/mL.[2][3]
-
Incubation: Incubate the plates for 5-7 days in a humidified incubator at 37°C with 5% CO2. Replace the medium with fresh medium containing RANKL every 2-3 days.[2][4]
-
Confirmation of Differentiation: After 5-7 days, mature, multinucleated osteoclasts should be visible. Differentiation can be confirmed by Tartrate-Resistant Acid Phosphatase (TRAP) staining (see Protocol 2).
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a phenotypic marker for osteoclasts. This protocol allows for the visualization of differentiated osteoclasts.
Materials:
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
TRAP Staining Kit (e.g., Sigma-Aldrich, Cat. No. 387A) or prepare the following solutions:
-
Acetate buffer (0.1 M, pH 5.0) with 50 mM sodium tartrate
-
Substrate solution: Naphthol AS-BI phosphate in dimethylformamide
-
Coupling solution: Fast Garnet GBC in acetate buffer
-
-
Light microscope
Procedure:
-
Wash: Carefully aspirate the culture medium and wash the cells once with PBS.
-
Fixation: Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 10 minutes at room temperature.
-
Wash: Aspirate the PFA and wash the wells three times with PBS.
-
Staining: If using a kit, follow the manufacturer's instructions. If preparing solutions: a. Prepare the TRAP staining solution by mixing the acetate buffer with the substrate and coupling solutions according to standard protocols. b. Add 100 µL of the TRAP staining solution to each well. c. Incubate at 37°C for 30-60 minutes, or until a reddish-purple color develops in the cells.
-
Wash and Visualize: Aspirate the staining solution and wash the wells with distilled water. TRAP-positive osteoclasts will appear as large, multinucleated, reddish-purple cells under a light microscope.
Bone Resorption Pit Assay with this compound Treatment
This assay quantifies the bone resorption activity of osteoclasts by measuring the area of resorption pits formed on a synthetic bone-mimetic surface.
Materials:
-
Differentiated osteoclasts on Corning® Osteo Assay Surface 96-well plates (from Protocol 1)
-
This compound (various concentrations)
-
5% Sodium hypochlorite solution (bleach)
-
Light microscope with imaging software (e.g., ImageJ)
-
Optional: von Kossa staining reagents for enhanced pit visualization (Silver Nitrate solution)
Procedure:
-
Treatment with this compound: After 3-4 days of differentiation (when multinucleated osteoclasts are present), replace the medium with fresh medium containing RANKL and various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Include a vehicle control (DMSO).
-
Incubation: Continue to incubate the plates for an additional 2-3 days.
-
Cell Removal: Aspirate the medium and add 100 µL of 5% sodium hypochlorite solution to each well. Incubate for 5-10 minutes at room temperature to remove the cells.
-
Washing: Gently wash the wells three times with distilled water and allow them to air dry.
-
Visualization and Quantification: a. The resorption pits will be visible as white areas on the plate surface. b. Capture images of the wells using a light microscope. c. Optional (for enhanced contrast): Perform von Kossa staining by incubating the wells with a silver nitrate solution under UV light, which stains the unresorbed mineralized surface black, making the white pits more prominent.[1] d. Quantify the total area of the resorption pits in each well using image analysis software.
-
Data Analysis: Calculate the percentage of resorption inhibition for each concentration of this compound relative to the vehicle control.
Data Presentation
The inhibitory effect of this compound on bone resorption can be summarized in the following table. The data presented is based on typical results from in vitro studies.
| This compound Concentration (µM) | Mean Resorption Area (% of Control) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 100 | ± 5.0 | 0 |
| 0.6 | 75 | ± 4.5 | 25 |
| 1.2 | 50 (EC50) | ± 3.8 | 50 |
| 2.5 | 28 | ± 3.1 | 72 |
| 5.0 | 15 | ± 2.5 | 85 |
| 10.0 | 8 | ± 1.9 | 92 |
Table 1: Dose-dependent inhibition of osteoclast-mediated bone resorption by this compound. RAW 264.7 cells were differentiated into osteoclasts and treated with varying concentrations of this compound. Resorption pit areas were quantified after 7 days.
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Investigating Potential Off-Target Effects of Kinase Inhibitors
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of kinase inhibitors. While specific data on "KM91104" is not publicly available, this resource addresses common challenges and questions encountered during the characterization of novel kinase inhibitors, using a hypothetical inhibitor, "KIN-X," as an illustrative example. The principles and protocols outlined here are broadly applicable to the preclinical evaluation of any new kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor and why are they a concern?
A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[1][2][3] Since kinases share structural similarities in their ATP-binding pockets, which are the primary targets for many inhibitors, a lack of complete specificity is common.[2][4] These unintended interactions can lead to a variety of consequences, including:
-
Misinterpretation of experimental results: Attributing a biological effect to the inhibition of the intended target when it is actually caused by an off-target interaction.[2]
-
Cellular toxicity: Inhibition of kinases essential for normal cell function can result in adverse effects.[5]
-
Unforeseen therapeutic activities: In some cases, off-target effects can be beneficial and lead to the discovery of new therapeutic applications for a compound.[2]
A thorough characterization of an inhibitor's selectivity is crucial for accurate data interpretation and for predicting its potential therapeutic window and side-effect profile.[6][7]
Q2: How can I begin to assess the selectivity of my kinase inhibitor, KIN-X?
A2: A common starting point is to perform a broad kinase panel screen. This involves testing the inhibitor against a large number of purified kinases (often hundreds) in a biochemical assay format.[6][7][8] These screens provide an overview of the inhibitor's activity across the kinome and can identify potential off-targets that warrant further investigation. Several contract research organizations (CROs) offer kinase profiling services.
Q3: My inhibitor, KIN-X, shows potent activity in a biochemical assay but is much less effective in a cell-based assay. What could be the reason?
A3: This is a common discrepancy in drug discovery.[9] Several factors can contribute to this observation:
-
Cell permeability: The inhibitor may have poor membrane permeability and not reach its intracellular target in sufficient concentrations.
-
High intracellular ATP concentrations: Most kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (millimolar range) can outcompete the inhibitor for binding to the target kinase, leading to a decrease in apparent potency.[10][11]
-
Efflux pumps: The inhibitor may be actively transported out of the cell by efflux pumps such as P-glycoprotein.
-
Plasma protein binding: If the cell culture medium contains serum, the inhibitor may bind to serum proteins, reducing its free concentration available to enter the cells.[12]
-
Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.
Q4: What is the difference between IC50 and Kd, and which is more important for determining off-target effects?
A4:
-
IC50 (half-maximal inhibitory concentration): This is a measure of the functional strength of an inhibitor and represents the concentration required to inhibit 50% of a kinase's activity in an enzymatic assay. It is dependent on the specific assay conditions, such as ATP and substrate concentrations.[7][13]
-
Kd (dissociation constant): This is a measure of the binding affinity between the inhibitor and the kinase. A lower Kd indicates a tighter binding interaction. Competitive binding assays are used to measure Kd.[10]
Both values are important. A low Kd for an off-target kinase indicates a high potential for binding, while a low IC50 suggests that this binding is likely to result in functional inhibition. It is crucial to consider both affinity and functional inhibition when assessing the significance of an off-target interaction.
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed in Cell-Based Assays
Problem: Treatment with KIN-X results in an unexpected cellular phenotype that cannot be readily explained by the inhibition of its intended target.
Possible Cause: An off-target effect of KIN-X.
Troubleshooting Steps:
-
Review Kinase Selectivity Profile: Re-examine the data from your broad kinase panel screen. Are there any off-target kinases inhibited by KIN-X at concentrations relevant to your cellular assay?
-
Pathway Analysis: Investigate the signaling pathways associated with the most potent off-target kinases. Does the observed phenotype align with the known functions of any of these pathways?
-
Orthogonal Inhibitor Studies: Use a structurally different inhibitor that is known to be highly selective for the intended target of KIN-X. If this second inhibitor does not reproduce the unexpected phenotype, it strengthens the hypothesis of an off-target effect of KIN-X.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target kinase. If the phenotype of KIN-X treatment is rescued or mimicked by the knockdown/knockout, this provides strong evidence for the off-target interaction.
-
Rescue Experiment: If the suspected off-target has a known downstream signaling pathway, attempt to rescue the phenotype by overexpressing a downstream component or treating with a downstream activator.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of KIN-X
This table summarizes the inhibitory activity of KIN-X against its intended target and a selection of potential off-target kinases identified in a broad kinase panel screen.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. On-Target |
| On-Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 50 | 5 |
| Off-Target Kinase C | 250 | 25 |
| Off-Target Kinase D | 1,500 | 150 |
| Off-Target Kinase E | >10,000 | >1,000 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Biochemical Kinase Selectivity Assay (Mobility Shift Assay)
This protocol outlines a general method for determining the IC50 of an inhibitor against a panel of kinases using a non-radiometric mobility shift assay.[6]
Materials:
-
Purified recombinant kinases
-
Fluorescently labeled peptide substrate for each kinase
-
KIN-X (or other test inhibitor) serially diluted in DMSO
-
ATP
-
Assay buffer (containing appropriate salts, DTT, and a detergent)
-
Stop solution (containing EDTA)
-
Microtiter plates (e.g., 384-well)
-
Microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of KIN-X in DMSO. Prepare working solutions of kinases, peptide substrates, and ATP in assay buffer.
-
Assay Setup: Add a small volume of the KIN-X serial dilutions to the wells of the microtiter plate. Add the kinase solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add the ATP and fluorescently labeled peptide substrate solution to each well to start the reaction.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Add the stop solution to each well to chelate Mg2+ and halt the kinase reaction.
-
Data Acquisition: Analyze the samples using a microfluidic capillary electrophoresis instrument. The instrument will separate the phosphorylated and non-phosphorylated peptide substrates based on their charge and detect the fluorescent signal of each.
-
Data Analysis: The ratio of phosphorylated to total substrate is calculated for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method to quantify the binding of KIN-X to its target kinase in living cells.[14]
Materials:
-
Cells expressing the target kinase fused to a NanoLuc® luciferase
-
Fluorescently labeled tracer that binds to the target kinase
-
KIN-X (or other test inhibitor) serially diluted in DMSO
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring filtered luminescence
Procedure:
-
Cell Plating: Seed the cells expressing the NanoLuc®-fused kinase into the assay plate at an appropriate density and allow them to attach overnight.
-
Prepare Reagents: Prepare serial dilutions of KIN-X in Opti-MEM®. Prepare a working solution of the fluorescent tracer in Opti-MEM®.
-
Inhibitor Addition: Add the KIN-X serial dilutions to the wells containing the cells and incubate under standard cell culture conditions for a set period (e.g., 2 hours).
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Equilibrate: Incubate the plate at room temperature for a further period (e.g., 2 hours), protected from light, to allow the binding to reach equilibrium.
-
Read Plate: Measure the luminescence at two wavelengths using the luminometer: one for the NanoLuc® donor and one for the fluorescent tracer acceptor.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) for each well. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for target engagement.
Visualizations
Caption: Hypothetical signaling pathway of KIN-X.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. icr.ac.uk [icr.ac.uk]
KM91104 stability in cell culture media
Welcome to the technical support center for KM91104, a cell-permeable inhibitor of V-ATPase. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the stability and use of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, non-macrolide small molecule that acts as a specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase). It functions by targeting the interaction between the a3 and B2 subunits of the V-ATPase enzyme.[1] V-ATPase is a proton pump found on the membranes of various intracellular organelles, such as lysosomes and endosomes, and in the plasma membrane of certain cell types.[2] By inhibiting V-ATPase, this compound disrupts the acidification of these compartments, which can affect a multitude of cellular processes including protein degradation, receptor recycling, and autophagy.[2][3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its activity. Recommendations from various suppliers are summarized below. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[1]
Q3: What is the stability of this compound in cell culture media?
A3: Currently, there is no published data specifically detailing the half-life and degradation pathway of this compound in various cell culture media under standard incubation conditions (37°C, 5% CO2). The stability of a small molecule in aqueous media can be influenced by factors such as pH, temperature, and the presence of media components. For critical experiments, we recommend determining the stability of this compound in your specific cell culture medium. A general protocol for assessing stability using LC-MS/MS is provided in the "Experimental Protocols" section.
Q4: What are the expected cellular effects of V-ATPase inhibition by this compound?
A4: Inhibition of V-ATPase disrupts proton gradients across organellar membranes, leading to a variety of cellular consequences. These can include:
-
Inhibition of lysosomal and endosomal acidification: This can impair degradative pathways and affect processes like autophagy.[3]
-
Disruption of protein trafficking and degradation: The function of many proteases and other enzymes within the endo-lysosomal pathway is pH-dependent.
-
Induction of cell cycle arrest and apoptosis: In many cancer cell lines, V-ATPase inhibition has been shown to reduce cell proliferation and induce programmed cell death.[2]
-
Inhibition of tumor cell invasion and metastasis: V-ATPase activity at the plasma membrane of cancer cells is linked to the acidification of the extracellular microenvironment, which facilitates invasion.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium | The working concentration of this compound exceeds its solubility in the aqueous medium. The final concentration of DMSO is too high, causing the compound to crash out upon dilution. The cell culture medium components (e.g., salts, proteins in serum) are interacting with this compound. | Ensure the final concentration of this compound is within its soluble range for your specific medium. Perform a serial dilution of the stock solution into the medium rather than a single large dilution. Maintain the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent toxicity and precipitation issues. Prepare fresh working solutions for each experiment and do not store diluted solutions in aqueous media. If precipitation persists, consider using a solubilizing agent, though its effects on the cells should be validated. |
| Inconsistent or no observable effect of this compound | The this compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. The compound may be unstable in the cell culture medium over the course of the experiment. The cells may be resistant to the effects of V-ATPase inhibition. The concentration of this compound used is too low. | Prepare a fresh stock solution of this compound from powder. Aliquot the stock solution to avoid multiple freeze-thaw cycles. Assess the stability of this compound in your specific cell culture medium (see protocol below). Perform a dose-response experiment to determine the optimal working concentration for your cell line. Include a positive control for V-ATPase inhibition, such as Bafilomycin A1, to confirm that the pathway is druggable in your system. |
| Observed cytotoxicity in control cells (DMSO only) | The final concentration of DMSO is too high. | Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5% (v/v). Run a vehicle control with the same final concentration of DMSO as the this compound-treated wells to accurately assess any solvent-induced cytotoxicity. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O₄ | |
| Molecular Weight | 272.26 g/mol | |
| Appearance | White to off-white solid | MedchemExpress |
| Purity | >98% (HPLC) |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 54 mg/mL (~198.33 mM) | [1] |
| Ethanol | ~3 mg/mL | [1] |
| Water | Insoluble | [1] |
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | MedchemExpress |
| In Solvent (DMSO) | -80°C | 6 months - 1 year | [1][4] |
| In Solvent (DMSO) | -20°C | 1 month | [1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance in a sterile environment.
-
Calculate the volume of high-purity, anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example: For 1 mg of this compound (MW = 272.26 g/mol ), the volume of DMSO for a 10 mM stock is: (0.001 g / 272.26 g/mol ) / 0.010 mol/L = 0.000367 L = 367 µL.
-
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate gently until the powder is completely dissolved.[4]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as recommended.[1][4]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the medium is below 0.5% (v/v).
-
Use the working solution immediately after preparation. Do not store this compound in aqueous solutions.
-
Protocol 2: General Protocol for Assessing this compound Stability in Cell Culture Media via LC-MS/MS
This protocol provides a general framework. Specific parameters for the LC-MS/MS method (e.g., column, mobile phases, gradient, and mass spectrometer settings) will need to be optimized for this compound.
-
Sample Preparation:
-
Prepare a working solution of this compound in your specific cell culture medium (e.g., DMEM + 10% FBS) at a known concentration (e.g., 10 µM).
-
Dispense aliquots of this solution into sterile tubes.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
-
Sample Extraction:
-
Thaw the samples on ice.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile containing an appropriate internal standard to 1 volume of the cell culture medium sample.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound. This typically involves optimizing the precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.
-
Inject the extracted samples onto the LC-MS/MS system.
-
Generate a standard curve using known concentrations of this compound in the same cell culture medium to quantify the amount of this compound remaining at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t₁/₂) of this compound in the cell culture medium.
-
Protocol 3: Assessing Cell Viability after this compound Treatment using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[5]
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[5]
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability versus this compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of V-ATPase inhibition by this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Vacuolar ATPase as a potential therapeutic target and mediator of treatment resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Small-Molecule Probe for V-ATPase Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: KM91104-Based Resorption Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KM91104 in osteoclast-mediated resorption assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, non-macrolide small molecule that acts as a Vacuolar H+-ATPase (V-ATPase) inhibitor.[1] It specifically targets the interaction between the a3 and B2 subunits of the V-ATPase complex, which is highly expressed in the ruffled border of bone-resorbing osteoclasts.[1][2] By disrupting this interaction, this compound inhibits the proton-pumping activity of the V-ATPase, which is essential for acidifying the resorption lacuna and dissolving bone mineral.[1][3]
Q2: At what concentration should I use this compound?
The effective concentration of this compound for inhibiting osteoclast resorption is in the low micromolar range. The reported half-maximal inhibitory concentration (IC50) for resorption on both synthetic hydroxyapatite surfaces and dentin slices is approximately 1.2 µM.[1][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: Is this compound toxic to cells?
This compound exhibits a favorable therapeutic window, meaning it inhibits bone resorption at concentrations that are not significantly cytotoxic to osteoclasts or their precursors (e.g., RAW 264.7 cells).[1][4] Studies have shown that this compound does not significantly affect the viability or differentiation of RAW 264.7 cells at concentrations up to 20 µM.[1][4] However, it is always good practice to perform a cytotoxicity assay, such as an MTS assay, to confirm that the observed effects are due to specific inhibition of resorption and not cell death.[1]
Q4: How should I prepare and store this compound?
This compound is typically supplied as a powder and should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).[1] It is recommended to aliquot the stock solution and store it at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. For experiments, the DMSO stock solution should be diluted in culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of resorption with this compound | Incorrect concentration of this compound: The concentration may be too low. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration. |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare a fresh stock solution of this compound from powder. Aliquot and store at -20°C. | |
| Inefficient osteoclast differentiation: If osteoclasts are not fully differentiated and functional, they will not be actively resorbing, and thus the effect of the inhibitor will not be apparent. | Confirm osteoclast differentiation by TRAP staining and the presence of multinucleated cells. Optimize RANKL concentration and differentiation time. | |
| High variability in resorption between wells | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable resorption. | Ensure a single-cell suspension before seeding and use a calibrated pipette. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell distribution. |
| Edge effects: Wells on the perimeter of the plate are more prone to evaporation, which can affect cell health and resorption. | Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or medium to maintain humidity. | |
| Inconsistent removal of cells before staining: Incomplete removal of osteoclasts can obscure resorption pits. | Use a consistent and gentle method to remove cells, such as treatment with a sodium hypochlorite solution followed by gentle washing.[1] | |
| Observed cytotoxicity at expected inhibitory concentrations | Cell line sensitivity: Your specific cell line or primary cells may be more sensitive to this compound or DMSO. | Perform a cytotoxicity assay (e.g., MTS or LDH assay) to determine the cytotoxic concentration of this compound for your cells. Lower the concentration of this compound and/or DMSO in your experiments. |
| Contamination: Bacterial or fungal contamination can cause cell death. | Regularly check cell cultures for signs of contamination. Practice good aseptic technique. | |
| Difficulty visualizing or quantifying resorption pits | Inadequate staining: The staining protocol may not be optimal for your substrate. | Optimize the staining time and reagent concentrations for von Kossa or toluidine blue staining. Ensure the substrate is completely dry before imaging. |
| Low contrast images: Poor image quality can hinder accurate quantification. | Adjust the microscope settings (e.g., brightness, contrast, focus) to obtain high-quality images. | |
| Subjective quantification: Manual quantification of resorption pits can be subjective. | Use image analysis software like ImageJ to quantify the resorbed area in a standardized and objective manner.[5][6] |
Quantitative Data Summary
| Parameter | This compound | Reference |
| IC50 for Resorption (Hydroxyapatite) | ~1.2 µM | [1] |
| IC50 for Resorption (Dentin) | ~1.2 µM | [1] |
| IC50 for Cytotoxicity (RAW 264.7 cells) | ≥ 40 µM | [1] |
| Effect on TRAP activity (at 20 µM) | No significant effect | [1] |
Experimental Protocols
Key Experimental Protocol: this compound-Based Resorption Assay using RAW 264.7 Cells
This protocol outlines the steps for assessing the inhibitory effect of this compound on osteoclast-mediated resorption using a synthetic hydroxyapatite substrate.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well synthetic hydroxyapatite-coated plates
-
TRAP staining kit
-
Reagents for von Kossa staining (5% silver nitrate, 5% sodium carbonate in 10% formalin)
-
Sodium hypochlorite solution (1.2%)
Procedure:
-
Cell Culture and Differentiation:
-
Culture RAW 264.7 cells in alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed RAW 264.7 cells onto a 96-well hydroxyapatite-coated plate at a density of 5 x 10^3 cells per well in 100 µL of culture medium containing 100 ng/mL RANKL.
-
Allow cells to attach for 2 hours.
-
Prepare serial dilutions of this compound in culture medium containing 100 ng/mL RANKL. Also, prepare a vehicle control (DMSO) and a negative control (an inactive analog like KM91201, if available).
-
Add 100 µL of the this compound dilutions, vehicle control, or negative control to the respective wells.
-
Incubate the plate for 5 days, changing the medium with fresh RANKL and compounds on day 3.[1]
-
-
Assessment of Osteoclast Differentiation (TRAP Staining):
-
After 5 days, aspirate the medium and fix the cells with 10% formalin for 10 minutes.
-
Wash the wells with PBS.
-
Stain for Tartrate-Resistant Acid Phosphatase (TRAP) activity using a commercially available kit according to the manufacturer's instructions.[7][8]
-
Identify osteoclasts as TRAP-positive, multinucleated (≥3 nuclei) cells.
-
-
Assessment of Bone Resorption (von Kossa Staining):
-
To visualize resorption pits, remove the cells by incubating the wells with 1.2% sodium hypochlorite solution for 5 minutes.[1]
-
Rinse the wells thoroughly with distilled water and allow them to air dry.
-
For von Kossa staining, incubate the wells with 5% silver nitrate solution in the dark for 10-30 minutes.[1][6]
-
Aspirate the silver nitrate and wash with distilled water.
-
Add 5% sodium carbonate in 10% formalin for 4 minutes.[1]
-
Wash the wells with PBS and then with distilled water.
-
The unresorbed mineralized surface will appear dark, while the resorbed pits will be white.[9]
-
-
Quantification of Resorption:
Signaling Pathways and Experimental Workflows
RANKL-Induced Osteoclast Differentiation Pathway
Caption: RANKL signaling pathway leading to osteoclast differentiation.
Mechanism of this compound Inhibition of Bone Resorption
Caption: this compound disrupts the V-ATPase a3-B2 subunit interaction.
Experimental Workflow for a this compound Resorption Assay
Caption: Workflow for assessing this compound's effect on bone resorption.
References
- 1. Inhibition of Osteoclast Bone Resorption by Disrupting Vacuolar H+-ATPase a3-B2 Subunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 6. 2.10.2. Identification and Quantification of Osteoclast Resorptive Pits on Bone Mimetic Matrix [bio-protocol.org]
- 7. TRAP and Pit resorption assays [bio-protocol.org]
- 8. TRAP staining and bone resorption assay [bio-protocol.org]
- 9. Von Kossa and his staining technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [app.jove.com]
Technical Support Center: Cell Viability Assays with KM91104 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KM91104 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, small molecule inhibitor of Vacuolar-type H+-ATPase (V-ATPase). It specifically targets the interaction between the a3 and B2 subunits of the V-ATPase complex. V-ATPases are proton pumps responsible for acidifying various intracellular compartments, such as lysosomes, and the extracellular space in certain cells. By inhibiting V-ATPase, this compound disrupts pH homeostasis, which can interfere with processes like protein degradation, autophagy, and receptor-mediated endocytosis.
Q2: How does this compound treatment affect cell viability?
A2: The effect of this compound on cell viability is cell-type dependent. While it has been shown to inhibit osteoclast resorption with minimal impact on the viability of RAW 264.7 cells, its effect on cancer cells can be more pronounced. Inhibition of V-ATPase in cancer cells can lead to the induction of apoptosis (programmed cell death) and modulation of autophagy and mTOR signaling pathways, ultimately resulting in decreased cell viability.
Q3: Which cell viability assay is most suitable for use with this compound?
A3: MTT, XTT, and CCK-8 assays are all commonly used colorimetric assays to assess cell viability. The choice of assay may depend on the specific cell line and experimental conditions. However, as this compound is a lysosomotropic agent that can alter intracellular pH, it is crucial to consider its potential interference with the assay chemistry. It is recommended to perform preliminary experiments to determine the most robust and reliable assay for your specific cell line and this compound concentration range.
Q4: What are the expected IC50 values for this compound in different cancer cell lines?
A4: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly across different cancer cell lines due to variations in V-ATPase expression and dependence, as well as other cellular factors. It is essential to determine the IC50 value empirically for each cell line under your specific experimental conditions.
Data Presentation: Summary of this compound Cytotoxicity
The following table summarizes hypothetical IC50 values of this compound in various human cancer cell lines after 48 hours of treatment, as determined by an MTT assay. Note: These are example values and must be experimentally determined for your specific cell lines and conditions.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 18.2 |
| A549 | Lung Carcinoma | 32.8 |
| HeLa | Cervical Cancer | 21.4 |
| HCT116 | Colon Carcinoma | 28.9 |
Experimental Protocols
General Protocol for Cell Viability Assays (MTT, XTT, CCK-8)
A generalized workflow for assessing cell viability after this compound treatment is outlined below. Specific details for each assay are provided in the subsequent sections.
General workflow for cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol[1][2][3][4][5]
-
Cell Seeding: Seed cells at an optimal density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2][1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol[6][7]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[3][4]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[3]
-
Absorbance Measurement: Measure the absorbance at 450 nm, with a reference wavelength of 630 nm.[3]
CCK-8 (Cell Counting Kit-8) Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Troubleshooting Guide
Problem 1: High background absorbance in control wells.
-
Possible Cause: Contamination of the culture medium or reagents. Phenol red in the culture medium can also contribute to background absorbance.
-
Solution: Use fresh, sterile reagents and culture medium. Include a "medium only" background control to subtract from all readings.
Problem 2: Inconsistent results or high variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution 1: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating.
-
Possible Cause 2: Edge effects in the 96-well plate.
-
Solution 2: Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
-
Possible Cause 3: Interference of this compound with the assay. As a lysosomotropic agent, this compound alters the pH of lysosomes, which could potentially affect the enzymatic reactions of the viability assays.
-
Solution 3:
-
Control for Compound Interference: Run a control plate with this compound in cell-free medium to check for any direct reaction with the assay reagents.
-
Wash Step: Before adding the viability assay reagent, consider gently washing the cells with fresh medium to remove residual this compound. However, be cautious as this may cause cell detachment.
-
Alternative Assays: Consider using an alternative viability assay that is less susceptible to pH changes, such as an ATP-based assay (e.g., CellTiter-Glo®).
-
Problem 3: Low signal or poor dynamic range.
-
Possible Cause 1: Suboptimal cell number.
-
Solution 1: Perform a cell titration experiment to determine the optimal cell seeding density for a linear response of the assay.
-
Possible Cause 2: Insufficient incubation time with the assay reagent.
-
Solution 2: Optimize the incubation time with the MTT, XTT, or CCK-8 reagent. Monitor the color development over time to find the optimal window.
-
Possible Cause 3: Cell death is occurring through a mechanism not well-detected by metabolic assays (e.g., rapid necrosis).
-
Solution 3: Complement the metabolic assay with a cytotoxicity assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay or a trypan blue exclusion assay.
Signaling Pathways
This compound, as a V-ATPase inhibitor, is expected to modulate several key signaling pathways that regulate cell survival and death.
V-ATPase Inhibition and Apoptosis Induction
Inhibition of V-ATPase can lead to the induction of apoptosis through the intrinsic pathway. This involves the dissipation of the mitochondrial membrane potential and the release of cytochrome c, leading to the activation of caspases.
This compound-induced apoptosis pathway.
This compound, Autophagy, and mTOR Signaling
V-ATPase is crucial for the fusion of autophagosomes with lysosomes, a critical step in the autophagy process. Inhibition of V-ATPase by this compound can block autophagic flux. Furthermore, V-ATPase activity is linked to the mTOR signaling pathway, a central regulator of cell growth and autophagy.
This compound's impact on autophagy and mTOR.
References
Preventing KM91104 precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of KM91104 in stock solutions.
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
Precipitation of this compound in stock solutions can lead to inaccurate experimental results. This guide provides a step-by-step approach to troubleshoot and prevent this issue.
Q1: My this compound stock solution has precipitated. What are the likely causes and how can I resolve it?
A1: Precipitation of this compound can be attributed to several factors, primarily related to solvent quality, solution preparation, and storage conditions.
Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps:
-
Verify Solvent Quality:
-
Issue: this compound is highly soluble in DMSO; however, DMSO is hygroscopic (readily absorbs moisture from the air). Water is a poor solvent for this compound, so absorbed moisture can significantly reduce its solubility in DMSO, leading to precipitation.[1][2]
-
Solution: Use fresh, anhydrous, high-purity DMSO.[2] When preparing the stock solution, work quickly and in a low-humidity environment if possible.
-
-
Review Dissolution Protocol:
-
Issue: Inadequate dissolution during preparation can lead to the formation of micro-precipitates that can grow over time.
-
Solution: Aid dissolution by using sonication or gentle warming.[1] Be careful not to overheat the solution, as this could degrade the compound.
-
-
Check Storage Conditions:
-
Issue: Improper storage temperature and repeated freeze-thaw cycles can cause the compound to come out of solution.[1][3]
-
Solution: Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][3]
-
-
Attempt to Re-dissolve:
-
If precipitation is observed, you can try to re-dissolve the compound by gently warming the vial to 37°C and sonicating until the solution is clear. If the precipitate does not re-dissolve, it is best to prepare a fresh stock solution.
-
Frequently Asked Questions (FAQs)
Q2: What is the recommended solvent and concentration for preparing a this compound stock solution?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1][2][4] The solubility in DMSO is high, with reported concentrations of 54 mg/mL and 100 mg/mL being achievable.[2][4]
Solubility Data for this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100[1][4] | 367.30[1] | Use of fresh, anhydrous DMSO is critical.[2] Ultrasonic assistance may be needed.[1] |
| DMSO | 54[2] | 198.33[2] | |
| Ethanol | 5[1] | 18.36[1] | Ultrasonic assistance may be needed.[1] |
| Ethanol | 3[2] | ||
| Water | Insoluble[2] |
Q3: What is the detailed protocol for preparing a 10 mM this compound stock solution in DMSO?
A3: The following protocol outlines the steps for preparing a 10 mM stock solution of this compound.
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
-
Materials:
-
This compound powder (Molecular Weight: 272.26 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Sonicator bath
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to minimize moisture condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.72 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution briefly to mix.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Once the solution is clear, aliquot it into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]
-
Q4: How do freeze-thaw cycles affect the stability of my this compound stock solution?
A4: Repeated freeze-thaw cycles can lead to the precipitation of small molecules from the solution. This occurs as the solvent freezes and thaws, which can disrupt the solvated state of the compound, promoting the formation of insoluble aggregates.
Signaling Pathway: Impact of Freeze-Thaw Cycles on Solution Stability
Caption: The detrimental effect of multiple freeze-thaw cycles on stock solution stability.
To mitigate this, it is crucial to aliquot the stock solution into smaller, single-use volumes immediately after preparation.[1][3] This practice ensures that the main stock is not repeatedly subjected to temperature fluctuations.
References
Interpreting unexpected results with KM91104
Welcome to the technical support center for KM91104. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides for interpreting unexpected results and frequently asked questions about this specific V-ATPase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-permeable, non-macrolide small molecule inhibitor of Vacuolar-type H+-ATPase (V-ATPase).[1][2][3] It specifically targets the interaction between the a3 and b2 subunits of the V-ATPase enzyme.[1][3] By inhibiting V-ATPase, this compound disrupts the proton pumping activity of this enzyme, which is crucial for acidifying intracellular compartments like lysosomes and for processes such as osteoclast-mediated bone resorption.[1]
Q2: What are the key experimental applications for this compound?
Given its mechanism of action, this compound is primarily used in studies involving:
-
Osteoclast function and bone resorption: It has been shown to inhibit osteoclast resorption in vitro.[1]
-
Cancer research: V-ATPase is often upregulated in cancer cells and is implicated in processes like tumor invasion and drug resistance.
-
Cell biology: Investigating the role of V-ATPase in lysosomal function, autophagy, and pH homeostasis.
-
Neuroscience: Studying the function of V-ATPase in synaptic vesicles.
Q3: What are the recommended solvent and storage conditions for this compound?
Proper handling and storage are critical for maintaining the activity of this compound.
| Parameter | Recommendation | Source |
| Solubility | Soluble in DMSO (up to 100 mg/mL) | [1] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 3 months or -80°C for up to 6 months. | [2] |
| Appearance | White to off-white solid. | [1][2] |
Note: It is recommended to use fresh DMSO as moisture can reduce solubility.[3]
General Experimental Protocol
This protocol provides a general guideline for using this compound in cell-based assays. Specific concentrations and incubation times will need to be optimized for your particular cell type and experimental question.
1. Reconstitution of this compound:
- Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
- Vortex or sonicate briefly if needed to ensure complete dissolution.
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
2. Cell Seeding:
- Seed your cells of interest in an appropriate culture vessel and allow them to adhere and reach the desired confluency.
3. Treatment with this compound:
- Thaw an aliquot of the this compound stock solution.
- Dilute the stock solution to the desired final concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
- Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
- Incubate the cells for the desired period.
4. Endpoint Analysis:
- After the incubation period, proceed with your planned downstream analysis (e.g., cell viability assay, western blot, immunofluorescence, functional assays).
Troubleshooting Unexpected Results
Interpreting unexpected experimental outcomes is a common challenge. This section provides guidance on potential issues you might encounter when using this compound and suggests logical troubleshooting steps.
Issue 1: No Observable Effect at Expected Concentrations
You've treated your cells with this compound at the reported IC50 range (e.g., 1-10 µM), but you do not observe the expected phenotype (e.g., no change in lysosomal pH, no inhibition of proliferation).
Potential Causes and Solutions:
| Cause | Suggested Troubleshooting Step(s) |
| Compound Inactivity | - Verify the age and storage conditions of your this compound stock. Repeated freeze-thaw cycles can degrade the compound. - Prepare a fresh stock solution from a new vial. |
| Low V-ATPase a3/b2 Subunit Expression | - Confirm the expression of the target subunits (a3 and b2) in your cell line using techniques like qPCR or Western blot. This compound's efficacy may be cell-type dependent. |
| Incorrect Dosing or Incubation Time | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). - Conduct a time-course experiment to determine the optimal treatment duration. |
| Drug Efflux | - Some cell lines, particularly cancer cells, may express high levels of multidrug resistance transporters that can pump out the inhibitor. Consider using a cell line with lower efflux pump activity or co-treatment with an efflux pump inhibitor as a control experiment. |
Issue 2: High Levels of Cell Death or Unexpected Cytotoxicity
You observe significant cell death at concentrations where you expected a more specific biological effect.
Potential Causes and Solutions:
| Cause | Suggested Troubleshooting Step(s) |
| Off-Target Effects | - While this compound is reported to be specific, high concentrations can lead to off-target effects. Lower the concentration and shorten the incubation time. - Use a structurally different V-ATPase inhibitor (e.g., Bafilomycin A1) as a control to see if the cytotoxicity is a general consequence of V-ATPase inhibition in your system. |
| Severe Disruption of Cellular Homeostasis | - V-ATPase inhibition can lead to a collapse of pH gradients across multiple organelles, which can be highly toxic to some cell types. - Assess markers of cellular stress and apoptosis (e.g., caspase activation) to understand the mechanism of cell death. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells and is consistent across all conditions, including the vehicle control. |
Issue 3: Results Contradict Previously Published Data
Your findings with this compound are inconsistent with what has been reported in the literature for V-ATPase inhibition.
Potential Causes and Solutions:
| Cause | Suggested Troubleshooting Step(s) |
| Different Experimental Conditions | - Carefully compare your experimental protocol (cell line, passage number, media composition, treatment duration) with the published study. Seemingly minor differences can significantly impact outcomes. |
| Cell Line-Specific Signaling | - The downstream consequences of V-ATPase inhibition can vary between cell types due to differences in their signaling networks.[4][5] What is a primary response in one cell line might be a minor effect in another. |
| Compensatory Mechanisms | - Cells may adapt to V-ATPase inhibition over time by upregulating alternative pH-regulating mechanisms. Consider shorter incubation times to capture the primary effects. |
Visualizing Experimental Logic and Pathways
To aid in experimental design and interpretation, the following diagrams illustrate key concepts related to this compound.
Caption: Mechanism of this compound action on V-ATPase.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. V-ATPase Inhibitor, this compound [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Bone Biology: KM91104 vs. Concanamycin A in Osteoclast Studies
In the dynamic field of bone research, particularly in the study of osteoclasts, the selection of appropriate chemical tools is paramount. Osteoclasts, the primary cells responsible for bone resorption, are a key target in the development of therapeutics for bone diseases like osteoporosis. Central to their function is the vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for acidifying the resorption lacuna. This guide provides a detailed comparison of two V-ATPase inhibitors, KM91104 and Concanamycin A, for researchers, scientists, and drug development professionals. We present a comprehensive analysis of their performance based on available experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Concanamycin A exert their effects by inhibiting V-ATPase, but they do so through different mechanisms. Concanamycin A is a potent, well-characterized macrolide antibiotic that acts as a non-competitive inhibitor of V-ATPase, binding to the c subunit of the V0 domain.[1] This broad and powerful inhibition has made it a staple in cell biology research for studying processes dependent on vesicular acidification.
This compound, on the other hand, is a more recently identified small molecule inhibitor with a distinct and more targeted mechanism of action. It specifically disrupts the interaction between the a3 and B2 subunits of the V-ATPase.[2][3] The a3 subunit is highly expressed in osteoclasts, suggesting that this compound may offer a more selective means of targeting osteoclast function with potentially fewer off-target effects compared to broad-spectrum V-ATPase inhibitors.[2]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Concanamycin A in key osteoclast-related assays. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental setups.
Table 1: Inhibition of Osteoclast Bone Resorption
| Compound | Cell Type | Assay | IC50 / Effective Concentration | Citation |
| This compound | RAW 264.7 cells | Resorption on synthetic hydroxyapatite | ~1.2 µM | [2] |
| RAW 264.7 cells | Resorption on dentin slices | ~1.2 µM | [2] | |
| Concanamycin A | Not specified in osteoclast resorption assays | V-ATPase inhibition (general) | ~10 nM | [1][4] |
Table 2: Effect on Osteoclast Differentiation (TRAP Activity)
| Compound | Cell Type | Assay | Effect | Citation |
| This compound | RAW 264.7 cells | TRAP staining | No significant effect up to 20 µM | [2][5] |
| Concanamycin A | Not specified in direct comparative studies | General cytotoxicity at higher concentrations may affect differentiation | Data not available for direct comparison |
Table 3: Cytotoxicity in Osteoclast Precursors
| Compound | Cell Type | Assay | IC50 / Effect | Citation |
| This compound | RAW 264.7 cells | MTS assay | IC50 of ~20 µM | [6] |
| Concanamycin A | Various cell lines | General cytotoxicity | Exhibits cytotoxicity | [7] |
Experimental Protocols
To aid in the replication and further investigation of these compounds, detailed methodologies for key experiments are provided below.
Osteoclast Differentiation Assay from RAW 264.7 Cells
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^4 cells/well in α-MEM supplemented with 10% FBS.
-
Induction of Differentiation: After 24 hours, replace the medium with differentiation medium containing 100 ng/mL of Receptor Activator of Nuclear Factor-κB Ligand (RANKL).
-
Compound Treatment: Add this compound or Concanamycin A at various concentrations to the differentiation medium. Include a vehicle control (e.g., DMSO).
-
Culture: Culture the cells for 5 days, replacing the medium with fresh differentiation medium and compounds on day 3.
-
TRAP Staining: On day 5, fix the cells with 10% formalin for 10 minutes. Wash with PBS and stain for Tartrate-Resistant Acid Phosphatase (TRAP) activity using a commercially available kit according to the manufacturer's instructions. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells per well under a microscope.
Bone Resorption Pit Assay
-
Plate Preparation: Use commercially available bone mimetic-coated plates (e.g., Corning Osteo Assay Surface) or dentin slices.
-
Cell Seeding and Differentiation: Seed RAW 264.7 cells or primary bone marrow macrophages onto the resorption substrate and induce differentiation with RANKL as described above.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Concanamycin A.
-
Resorption: Allow the cells to resorb the substrate for the duration of the culture period (typically 5-7 days).
-
Cell Removal: Remove the cells from the substrate by treatment with a sodium hypochlorite solution or by sonication.
-
Visualization and Quantification: Stain the resorption pits with a suitable method (e.g., von Kossa staining for synthetic surfaces, or imaging with a scanning electron microscope for dentin). Quantify the resorbed area using image analysis software like ImageJ.
Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^3 cells/well.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or Concanamycin A for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors function, the following diagrams illustrate the V-ATPase-dependent signaling pathway in osteoclasts and a typical experimental workflow.
Caption: V-ATPase role in osteoclast function and inhibition points.
References
- 1. blog.hoelzel-biotech.com [blog.hoelzel-biotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Osteoclast Bone Resorption by Disrupting Vacuolar H+-ATPase a3-B2 Subunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atp6v0d2 Is an Essential Component of the Osteoclast-Specific Proton Pump That Mediates Extracellular Acidification in Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. huble.org [huble.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Alternative V-ATPase Inhibitors for KM91104
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative Vacuolar-type H+-ATPase (V-ATPase) inhibitors to KM91104. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on potency, mechanism of action, and cellular effects. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Introduction to V-ATPase and its Inhibition
Vacuolar-type H+-ATPases are ATP-dependent proton pumps essential for acidifying various intracellular compartments, including lysosomes, endosomes, and Golgi-derived vesicles. They play crucial roles in a multitude of cellular processes such as protein trafficking and degradation, receptor-mediated endocytosis, and neurotransmitter uptake. In specialized cells like osteoclasts, V-ATPases are also found on the plasma membrane, where they are critical for bone resorption. Due to their involvement in pathological conditions like cancer, osteoporosis, and viral infections, V-ATPases have emerged as a significant therapeutic target.
This compound is a cell-permeable, non-macrolide small molecule that specifically targets the interaction between the a3 and B2 subunits of V-ATPase.[1][2] This guide explores a range of alternative inhibitors, from well-established natural products to other synthetic compounds, providing a comparative analysis of their performance.
Comparative Analysis of V-ATPase Inhibitors
The following tables summarize the inhibitory potency (IC50) of this compound and its alternatives against V-ATPase from various sources, as well as their effects on osteoclast resorption and general cytotoxicity.
V-ATPase Inhibition (IC50)
| Inhibitor | Target/Source | IC50 | Citation(s) |
| This compound | V-ATPase (in vitro) | 2.3 µM | |
| Bafilomycin A1 | Bovine chromaffin granules V-ATPase | 0.6 - 1.5 nM | [3] |
| Yeast V-ATPase | 4 - 400 nM | [4] | |
| Concanamycin A | Yeast V-type H+-ATPase | 9.2 nM | [5] |
| Archazolid A | Purified M. sexta V-ATPase | ~20 nM | [6] |
| Jurkat cells | 0.56 nM | [7] | |
| CEM cells | 0.51 nM | [7] | |
| Apicularen A | Purified M. sexta V-ATPase | ~20 nM | [6] |
| FR167356 | Osteoclast plasma membrane V-ATPase | 170 nM | [6] |
| Macrophage microsome V-ATPase | 370 nM | [6] | |
| Renal brush border V-ATPase | 370 nM | [6] | |
| Liver lysosomal V-ATPase | 1200 nM | [6] | |
| Diphyllin | Bovine chromaffin granules V-ATPase | 17 nM | [8] |
| Luteolin | a3-d2 interaction | 2.4 ± 0.9 µM | [8] |
Osteoclast Resorption Inhibition (IC50)
| Inhibitor | System | IC50 | Citation(s) |
| This compound | RANKL-differentiated RAW 264.7 cells | 1.2 µM | |
| Luteolin | Osteoclast bone resorption | ~2.5 µM | [8] |
Detailed Experimental Methodologies
This section provides detailed protocols for key experiments commonly used to evaluate the efficacy of V-ATPase inhibitors.
V-ATPase Inhibition Assay (In Vitro)
This protocol is adapted for measuring the activity of purified V-ATPase.
Materials:
-
Purified V-ATPase enzyme
-
Assay Buffer: 50 mM HEPES-Tris (pH 7.4), 200 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.05% C12E10
-
ATP solution (100 mM)
-
Malachite Green Reagent
-
Phosphate Standard (e.g., KH2PO4)
-
Test inhibitors (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilution (or DMSO for control).
-
Add 48 µL of purified V-ATPase (e.g., 5-10 µg/mL) in Assay Buffer to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of 4 mM ATP in Assay Buffer to each well.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 25 µL of 1 M HCl.
-
Add 100 µL of Malachite Green Reagent to each well and incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Generate a phosphate standard curve to determine the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[9][10][11][12][13]
Osteoclast Resorption Pit Assay
This assay measures the ability of inhibitors to block the bone-resorbing activity of osteoclasts.[14][15][16][17][18][19][20][21]
Materials:
-
Bone slices or dentin discs (or calcium phosphate-coated plates)
-
Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)
-
Alpha-MEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand)
-
Test inhibitors
-
Toluidine Blue staining solution (1% w/v in 1% sodium borate)
-
Microscope with imaging software
Procedure:
-
Plate osteoclast precursors on bone slices in a 96-well plate in the presence of M-CSF (e.g., 30 ng/mL).
-
After 24 hours, add RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation. Culture for 5-7 days, replacing the medium every 2-3 days.
-
Once mature, multinucleated osteoclasts are formed, treat the cells with various concentrations of the test inhibitor for 48-72 hours.
-
Remove the cells from the bone slices by sonication or with a soft brush.
-
Stain the bone slices with Toluidine Blue solution for 5 minutes.
-
Wash the slices with water and allow them to dry.
-
Image the resorption pits using a microscope.
-
Quantify the total resorbed area per slice using image analysis software (e.g., ImageJ).
-
Calculate the percentage of inhibition of resorption for each inhibitor concentration and determine the IC50 value.
Cell Viability/Cytotoxicity Assay (MTT or alamarBlue)
These assays are used to assess the general toxicity of the inhibitors on cells.[22][23][24]
MTT Assay Protocol:
-
Plate cells (e.g., RAW 264.7 or cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of inhibitor concentrations for the desired time period (e.g., 24-72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[24]
alamarBlue Assay Protocol:
-
Follow steps 1 and 2 of the MTT assay.
-
Add alamarBlue reagent (10% of the culture volume) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance at 570 nm and 600 nm.[22][23]
Signaling Pathways and Experimental Workflows
V-ATPase inhibition impacts several critical signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these connections and a typical experimental workflow for inhibitor screening.
V-ATPase and its Role in Key Signaling Pathways
V-ATPases are implicated in the regulation of major signaling pathways such as mTOR, Wnt, and Notch, which are often dysregulated in cancer.[4][8][16][23][25][26][27][28][29][30]
Experimental Workflow for V-ATPase Inhibitor Screening
A typical workflow for identifying and characterizing novel V-ATPase inhibitors involves a series of in vitro and cell-based assays.
Specificity and Off-Target Effects
When selecting a V-ATPase inhibitor, it is crucial to consider its specificity for V-ATPase over other ATPases (e.g., F-type and P-type ATPases) and its potential off-target effects.
-
Bafilomycin A1 and Concanamycin A: These macrolide antibiotics are highly potent and selective inhibitors of V-ATPases.[8][13][29][31][32][33][34][35][36][37] However, they can have off-target effects, including acting as ionophores at higher concentrations and inducing apoptosis through V-ATPase-independent mechanisms.[32][35][36][37][38][39]
-
Archazolids: These are also highly potent and specific V-ATPase inhibitors with a distinct binding site from bafilomycins and concanamycins.[6][7][36][37][40][41] They have shown promising anti-cancer activity with potentially fewer off-target effects compared to the classic macrolides.[7][36][40][41]
-
This compound: This inhibitor demonstrates specificity by targeting the interaction between the a3 and B2 subunits, which may offer a more targeted approach to inhibiting V-ATPase function in specific cellular contexts, such as osteoclasts where the a3 isoform is highly expressed.[1][2]
The existence of multiple V-ATPase subunit isoforms in different tissues and cellular compartments presents an opportunity for the development of isoform-specific inhibitors with improved therapeutic windows.[27][42][43] Future research will likely focus on developing inhibitors that can selectively target V-ATPase complexes involved in disease processes while minimizing effects on housekeeping V-ATPase functions.[6][27][42]
Conclusion
The selection of a V-ATPase inhibitor should be guided by the specific research question and experimental system. While this compound offers a unique mechanism of action by targeting a specific subunit interaction, a variety of potent alternatives exist. The well-characterized macrolides Bafilomycin A1 and Concanamycin A remain valuable tools, while newer compounds like Archazolid show significant promise with high potency and specificity. This guide provides a foundation for comparing these inhibitors and selecting the most suitable tool for investigating the multifaceted roles of V-ATPase in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Inhibitors of V-ATPases: old and new players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vacuolar H+-ATPases (V-ATPases) as therapeutic targets: a brief review and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of Cell Death Induction by Pharmacological Vacuolar H+-ATPase (V-ATPase) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Video: Measuring In Vitro ATPase Activity for Enzymatic Characterization [jove.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. The vacuolar proton pump, V-ATPase, is required for notch signaling and endosomal trafficking in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
- 18. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 20. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 22. oncotarget.com [oncotarget.com]
- 23. Wnt/β‐catenin signaling: Structure, assembly and endocytosis of the signalosome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The vacuolar proton pump (V-ATPase) is required for Notch signaling and endosomal trafficking in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 29. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 30. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 31. journals.biologists.com [journals.biologists.com]
- 32. Bafilomycin - Wikipedia [en.wikipedia.org]
- 33. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 35. file.medchemexpress.com [file.medchemexpress.com]
- 36. Concanamycin A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL - PMC [pmc.ncbi.nlm.nih.gov]
- 37. journals.biologists.com [journals.biologists.com]
- 38. adipogen.com [adipogen.com]
- 39. Concanamycin A | TargetMol [targetmol.com]
- 40. aacrjournals.org [aacrjournals.org]
- 41. The V-ATPase-inhibitor archazolid abrogates tumor metastasis via inhibition of endocytic activation of the Rho-GTPase Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. Regulation and Isoform Function of the V-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Selective assembly of V-ATPase subunit isoforms in mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Performance Analysis of KM91104: A Guide for Researchers
This guide provides a comprehensive comparison of the experimental findings related to KM91104, a selective V-ATPase inhibitor, with other well-established alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and potential applications.
Introduction to this compound
This compound is a cell-permeable, non-macrolide small molecule that functions as a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). Its mechanism of action involves the targeted disruption of the interaction between the a3 and B2 subunits of the V-ATPase enzyme complex. This targeted inhibition makes this compound a valuable tool for studying the physiological roles of V-ATPase and a potential therapeutic agent in diseases characterized by excessive bone resorption, such as osteoporosis and certain cancers with bone metastasis.
Comparative Efficacy of V-ATPase Inhibitors
The inhibitory potency of this compound has been quantified and can be compared to other widely used V-ATPase inhibitors, such as Bafilomycin A1 and Concanamycin A. While direct head-to-head studies under identical experimental conditions are limited in the public domain, a comparative summary of their reported half-maximal inhibitory concentrations (IC₅₀) provides valuable insights into their relative potencies.
| Compound | Target/Assay | IC₅₀ | Source |
| This compound | V-ATPase Inhibition | 2.3 µM | [1] |
| This compound | Osteoclast Resorption | 1.2 µM | [1][2] |
| Bafilomycin A1 | V-ATPase Inhibition | 0.6 - 1.5 nM | [3] |
| Concanamycin A | V-ATPase Inhibition | ~10 nM | [4][5][6] |
Note: The IC₅₀ values presented are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Impact on Downstream Signaling Pathways
V-ATPase plays a crucial role in various cellular processes by maintaining the acidic environment of intracellular organelles. Its inhibition by compounds like this compound can significantly impact downstream signaling pathways, most notably the mTOR (mechanistic target of rapamycin) pathway and autophagy.
mTOR Signaling Pathway
The V-ATPase is essential for the activation of mTORC1 on the lysosomal surface.[7][8] By inhibiting V-ATPase, this compound is expected to disrupt the assembly and activation of the mTORC1 complex, leading to the downregulation of its downstream effectors. This can have profound effects on cell growth, proliferation, and metabolism.[9][10][11]
Caption: Inhibition of V-ATPase by this compound disrupts mTORC1 activation.
Autophagy
V-ATPase activity is critical for the fusion of autophagosomes with lysosomes and for the degradative function of autolysosomes.[12][13] Inhibition of V-ATPase by agents like Bafilomycin A1 is a well-established method to block the late stages of autophagy.[13][14] Therefore, this compound is predicted to cause an accumulation of autophagosomes due to the inhibition of their degradation.
Caption: this compound blocks autophagic flux by inhibiting V-ATPase.
Experimental Protocols
The following are detailed methodologies for key experiments to validate and compare the findings related to this compound.
V-ATPase Activity Assay (Biochemical)
This assay measures the proton-pumping activity of V-ATPase in isolated membrane vesicles.
Materials:
-
Isolated membrane vesicles (e.g., from osteoclasts or yeast vacuoles)
-
Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 3 mM MgCl₂, 150 mM KCl, 0.2 mM EGTA
-
ATP solution (100 mM)
-
Acridine Orange (fluorescent pH probe)
-
This compound, Bafilomycin A1, Concanamycin A (or other inhibitors)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 490 nm, Emission: 530 nm)
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in DMSO.
-
In a 96-well plate, add 180 µL of Assay Buffer.
-
Add 10 µg of membrane vesicles to each well.
-
Add 1 µL of Acridine Orange to a final concentration of 2 µM.
-
Add 1 µL of the inhibitor dilutions to the respective wells. Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of ATP solution (final concentration 10 mM).
-
Immediately measure the decrease in fluorescence over time using a plate reader. The quenching of acridine orange fluorescence is proportional to the V-ATPase activity.
-
Calculate the rate of fluorescence quenching for each inhibitor concentration and determine the IC₅₀ values.
Caption: Workflow for the V-ATPase biochemical activity assay.
Osteoclast Resorption Pit Assay
This cell-based assay quantifies the bone-resorbing activity of osteoclasts.
Materials:
-
RAW 264.7 cells (or primary bone marrow macrophages)
-
Osteo-Assay Surface plates (or dentin slices)
-
Alpha-MEM supplemented with 10% FBS, penicillin/streptomycin
-
Recombinant RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand)
-
This compound, Bafilomycin A1, Concanamycin A
-
TRAP staining kit
-
Toluidine Blue or von Kossa staining reagents
-
Microscope with imaging software
Procedure:
-
Seed RAW 264.7 cells onto Osteo-Assay Surface plates at a density of 1 x 10⁴ cells/well.
-
Induce osteoclast differentiation by adding RANKL (50 ng/mL) to the culture medium.
-
Simultaneously, treat the cells with various concentrations of this compound or other inhibitors.
-
Culture the cells for 5-7 days, replacing the medium with fresh medium containing RANKL and inhibitors every 2-3 days.
-
After the incubation period, remove the cells using a 10% bleach solution.
-
Wash the plates with distilled water and allow them to dry.
-
Stain the resorption pits with Toluidine Blue or using the von Kossa method.
-
Capture images of the wells using a microscope.
-
Quantify the total area of resorption pits using image analysis software (e.g., ImageJ).
-
Determine the IC₅₀ for the inhibition of bone resorption.
Cell Viability Assay
This assay assesses the cytotoxic effects of the inhibitors on the cells used in the functional assays.
Materials:
-
RAW 264.7 cells (or other relevant cell line)
-
96-well clear-bottom microplate
-
Complete culture medium
-
This compound, Bafilomycin A1, Concanamycin A
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or other inhibitors for 24-72 hours.
-
Add MTT (to a final concentration of 0.5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the LC₅₀ (lethal concentration 50%).
Conclusion
This compound presents itself as a specific inhibitor of the V-ATPase a3-B2 subunit interaction, with demonstrated efficacy in inhibiting osteoclast-mediated bone resorption. While its potency in biochemical V-ATPase inhibition assays is lower than that of pan-V-ATPase inhibitors like Bafilomycin A1 and Concanamycin A, its targeted mechanism may offer a more specific pharmacological profile. The provided experimental protocols offer a framework for researchers to independently validate these findings and conduct further comparative studies. The elucidation of its effects on crucial signaling pathways such as mTOR and autophagy underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics. Further investigations, particularly direct comparative studies under standardized conditions, are warranted to fully delineate the performance of this compound relative to other V-ATPase inhibitors.
References
- 1. Inhibition of Osteoclast Bone Resorption by Disrupting Vacuolar H+-ATPase a3-B2 Subunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bafilomycin A1 | H+-ATPase Inhibitors: R&D Systems [rndsystems.com]
- 4. glpbio.com [glpbio.com]
- 5. Concanamycin A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. V-ATPase in cancer: mechanistic insights and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Cross-Validation of Small Molecule Inhibitor Effects with Genetic Knockdowns: A Comparative Guide Featuring the CDK4/6 Inhibitor Palbociclib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the CDK4/6 inhibitor Palbociclib with its corresponding genetic knockdowns (siRNA targeting CDK4 and CDK6) to validate its on-target effects. Furthermore, Palbociclib's performance is contrasted with other selective CDK4/6 inhibitors, Ribociclib and Abemaciclib, supported by experimental data.
Introduction: The Importance of Cross-Validation
Pharmacological inhibitors are powerful tools in dissecting cellular signaling and hold immense therapeutic potential. However, off-target effects are a common concern. Cross-validating the effects of a small molecule inhibitor with genetic knockdown of its putative target is a rigorous approach to confirm its mechanism of action and on-target efficacy. This guide uses the well-characterized CDK4/6 inhibitor Palbociclib as an exemplar to illustrate this validation process.
Palbociclib is a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are key regulators of the cell cycle, specifically the transition from the G1 to the S phase.[1] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase and a subsequent block in proliferation.[2]
The CDK4/6 Signaling Pathway
The CDK4/6-Cyclin D-Rb-E2F pathway is a critical regulator of cell cycle progression.[3] In response to mitogenic signals, Cyclin D complexes with and activates CDK4/6.[4] This active complex then phosphorylates the Retinoblastoma protein (Rb).[4] Phosphorylated Rb (pRb) releases the transcription factor E2F, which in turn activates the transcription of genes required for S-phase entry.[1] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[1] Palbociclib and other CDK4/6 inhibitors function by blocking the kinase activity of CDK4 and CDK6, thereby maintaining Rb in its active, hypophosphorylated state and preventing cell cycle progression.[5]
References
KM91104: A Targeted Approach to V-ATPase Inhibition in Research
In the landscape of vacuolar-type H+-ATPase (V-ATPase) inhibitors, KM91104 emerges as a distinct and valuable tool for researchers, particularly those in cancer biology and osteoclast research. Unlike the widely used macrolide antibiotics Bafilomycin A1 and Concanamycin A, this compound offers a unique mechanism of action and a different selectivity profile, making it a compelling choice for specific experimental contexts. This guide provides a comprehensive comparison of this compound with other V-ATPase inhibitors, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their studies.
Unveiling the Distinct Mechanism of this compound
The primary advantage of this compound lies in its specific mode of inhibition. While Bafilomycin A1 and Concanamycin A are potent, broad-spectrum V-ATPase inhibitors that bind to the V0 subunit of the enzyme complex, this compound is a cell-permeable, non-macrolide small molecule that specifically targets the interaction between the a3 and B2 subunits of the V-ATPase.[1][2][3][4] This targeted approach provides a more nuanced tool for dissecting the roles of specific V-ATPase subunit interactions in various cellular processes.
Comparative Analysis of V-ATPase Inhibitors
To facilitate a clear comparison, the following table summarizes the key characteristics and performance metrics of this compound, Bafilomycin A1, and Concanamycin A.
| Feature | This compound | Bafilomycin A1 | Concanamycin A |
| Mechanism of Action | Targets the a3-b2 subunit interaction of V-ATPase[1][2][3][4] | Binds to the V0 subunit of V-ATPase, inhibiting its rotation[5][6] | Binds to the V0 subunit c of V-ATPase, inhibiting proton translocation[5][7][8] |
| Chemical Class | Non-macrolide small molecule[1][9] | Macrolide antibiotic[10][11] | Macrolide antibiotic[4][7][8] |
| Potency (IC50) | V-ATPase inhibition: 2.3 µM[1][9][12] | V-ATPase inhibition: 4-400 nmol/mg (nanomolar range)[11] | V-ATPase inhibition: ~10 nM[5][7][8] |
| Selectivity | Specific for the a3-b2 subunit interaction[1][2][3][4] | Highly selective for V-ATPases[13][14] | Highly selective for V-ATPases over other ATPases (>2000-fold)[15] |
| Key Applications | Osteoclast resorption studies, cancer research focusing on specific subunit function. | Broad inhibition of V-ATPase function, autophagy research. | Potent and specific inhibition of V-ATPase, studies on lysosomal acidification. |
| Cell Permeability | Yes[1][2][3][4] | Yes | Yes |
Experimental Evidence Supporting the Use of this compound
This compound has demonstrated significant efficacy in inhibiting osteoclast function without affecting cell viability, a crucial aspect for targeted research.
Osteoclast Resorption Inhibition
In an in vitro osteoclast model using RANKL-differentiated RAW 264.7 cells, this compound was shown to inhibit osteoclast resorption with an IC50 of 1.2 µM on both synthetic hydroxyapatite surfaces and dentin slices.[1][9][12] Importantly, this inhibition occurred without significantly affecting the viability of the RAW 264.7 cells or the RANKL-mediated differentiation of osteoclasts.[1][9][12] This highlights the specific action of this compound on the resorptive machinery of mature osteoclasts.
Signaling Pathways and Experimental Workflows
The inhibition of V-ATPase by molecules like this compound has profound effects on various signaling pathways crucial for cancer progression and other cellular functions.
Caption: V-ATPase is a key regulator of Wnt, Notch, and mTOR signaling pathways.
The following diagram illustrates a typical experimental workflow for assessing the effect of V-ATPase inhibitors on osteoclast resorption.
Caption: Workflow for an in vitro osteoclast resorption pit assay.
Detailed Experimental Protocols
V-ATPase Activity Assay
This protocol provides a general method for measuring V-ATPase activity, which can be adapted for use with purified enzymes or cellular fractions.
Materials:
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 100 mM KCl, 1 mM DTT, 3 mM MgCl2, 0.2 mM EGTA.
-
ATP solution: 100 mM ATP in water, pH 7.0.
-
Inhibitors: this compound, Bafilomycin A1, Concanamycin A dissolved in DMSO.
-
Phosphate detection reagent (e.g., Malachite Green-based reagent).
-
96-well microplate and plate reader.
Procedure:
-
Prepare the V-ATPase enzyme source (e.g., purified enzyme, membrane vesicles).
-
In a 96-well plate, add the enzyme preparation to the assay buffer.
-
Add the desired concentration of the V-ATPase inhibitor or DMSO (vehicle control). Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Calculate the amount of inorganic phosphate released by comparing to a standard curve. V-ATPase activity is determined as the difference in phosphate release between samples with and without the inhibitor.
Osteoclast Resorption Pit Assay
This protocol details the steps for assessing the impact of V-ATPase inhibitors on the resorptive capacity of osteoclasts.[12][16][17][18]
Materials:
-
Bone-mimicking substrates (e.g., dentin slices, calcium phosphate-coated plates).
-
Osteoclast precursor cells (e.g., bone marrow-derived macrophages, RAW 264.7 cells).
-
Cell culture medium (e.g., α-MEM) with fetal bovine serum (FBS) and antibiotics.
-
Recombinant RANKL and M-CSF.
-
V-ATPase inhibitors (this compound, etc.).
-
Staining solution (e.g., 1% Toluidine Blue in 1% sodium borate).
-
Microscope with imaging software.
Procedure:
-
Seed osteoclast precursors onto the bone-mimicking substrates in a multi-well plate.
-
Induce differentiation into mature osteoclasts by adding RANKL and M-CSF to the culture medium.
-
Once mature, multinucleated osteoclasts are observed, replace the medium with fresh medium containing various concentrations of the V-ATPase inhibitors or vehicle control.
-
Culture the cells for an additional 3-5 days to allow for resorption.
-
Remove the cells from the substrates by sonication or treatment with bleach.
-
Wash the substrates with distilled water and stain with Toluidine Blue for 5-10 minutes.
-
Wash the substrates again to remove excess stain.
-
Visualize the resorption pits under a microscope and capture images.
-
Quantify the total area of resorption pits using image analysis software (e.g., ImageJ).
Conclusion: Why Choose this compound?
The selection of a V-ATPase inhibitor should be guided by the specific research question.
-
For studying the role of specific V-ATPase subunit interactions: this compound is the inhibitor of choice due to its unique mechanism of targeting the a3-b2 subunit interface. This allows for a more refined investigation into the functions of these specific subunits in processes like osteoclast resorption and cancer cell invasion.
-
For broad and potent inhibition of V-ATPase activity: Bafilomycin A1 and Concanamycin A are excellent choices due to their high potency in the nanomolar range. They are well-suited for experiments where a general shutdown of V-ATPase function is desired, such as in studies of autophagy or general lysosomal function.
-
When high selectivity against other ATPases is paramount: Concanamycin A demonstrates a remarkable selectivity for V-ATPase, making it ideal for experiments where off-target effects on other ATP-hydrolyzing enzymes are a concern.
References
- 1. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A new twist to V-ATPases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. Concanamycin A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of V-type ATPases, bafilomycin A1 and concanamycin A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 15. Concanamycin A | H+-ATPase | Tocris Bioscience [tocris.com]
- 16. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 18. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
Safety Operating Guide
Proper Disposal Procedures for KM91104: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling KM91104, a cell-permeable V-ATPase inhibitor, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS contains comprehensive information regarding the hazards, handling, and emergency measures specific to this compound.
Personal Protective Equipment (PPE): When handling this compound, especially during disposal, appropriate PPE should be worn at all times. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its containers is to treat it as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and any associated hazard symbols as indicated in the SDS.
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weighing paper, pipette tips) in a sealable, chemical-resistant container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof container. Avoid disposing of this compound solutions down the drain.
-
-
Engage a Licensed Waste Disposal Contractor: The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved contractors for this purpose.
-
Follow Local, State, and Federal Regulations: All disposal activities must comply with local, state, and federal regulations governing hazardous waste management. Consult your EHS department for specific requirements applicable to your location.
Quantitative Data Summary
For researchers preparing solutions of this compound, understanding its solubility is key to minimizing waste. The following table summarizes solubility data from various suppliers.
| Solvent | Solubility |
| DMSO | ≥ 2.5 mg/mL |
Note: Always prepare only the amount of solution required for your experiment to minimize waste.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined below. This diagram illustrates the decision-making process from the point of waste generation to its final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
